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Core Science & Biosynthesis

Foundational

Structural Elucidation, Synthesis, and Analytical Profiling of 4-[4-(Methylamino)phenyl]morpholin-3-one

Executive Summary In the landscape of modern pharmaceutical development, the rigorous control of process-related impurities is as critical as the synthesis of the Active Pharmaceutical Ingredient (API) itself. 4-[4-(Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical development, the rigorous control of process-related impurities is as critical as the synthesis of the Active Pharmaceutical Ingredient (API) itself. 4-[4-(Methylamino)phenyl]morpholin-3-one (CAS: 1224684-98-3) is a highly significant chemical entity, primarily recognized as Rivaroxaban Impurity 49 [1]. Rivaroxaban is a blockbuster direct Factor Xa inhibitor used globally as an anticoagulant. The structural integrity of its core intermediate, 4-(4-aminophenyl)morpholin-3-one, dictates the safety and efficacy of the final drug[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical properties, mechanistic formation pathways, and analytical workflows required to isolate and quantify this specific N-methylated impurity. This guide is designed to provide drug development professionals with self-validating protocols for Abbreviated New Drug Applications (ANDAs) and quality control (QC) filings[1].

Chemical Architecture and Physicochemical Profile

The molecule consists of a morpholin-3-one heterocycle linked at the N4 position to a phenyl ring, which is para-substituted with a secondary amine (methylamino group).

The morpholinone ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in critical hydrogen-bonding interactions within biological targets (such as the S4 pocket of Factor Xa). However, the presence of the N-methyl group on the aniline nitrogen alters the nucleophilicity and steric profile of the molecule compared to its primary amine counterpart, preventing successful downstream coupling reactions during API synthesis.

Quantitative Physicochemical Data

To facilitate rapid comparison during analytical method development, the core quantitative data for 4-[4-(Methylamino)phenyl]morpholin-3-one is summarized below:

PropertyValueAnalytical Significance
Chemical Name 4-[4-(Methylamino)phenyl]morpholin-3-oneStandard IUPAC nomenclature.
Common Synonym Rivaroxaban Impurity 49Critical for ANDA/DMF regulatory tracking.
CAS Number 1224684-98-3Unique registry identifier[1].
Molecular Formula C11H14N2O2Used for exact mass calculation in MS.
Molecular Weight 206.24 g/mol Yields an [M+H]+ ion at m/z 207.1.
Structural Class Morpholinone derivativeDictates UV absorbance max (~254 nm).
Solubility Soluble in Methanol, DMSO, AcetonitrileGuides sample preparation and diluent selection.

Mechanistic Pathways: Synthesis and Impurity Formation

Understanding how an impurity forms is the first step in eliminating it. The parent compound, 4-(4-aminophenyl)morpholin-3-one, is typically synthesized via the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one[3].

The Causality of N-Methylation

Industrial-scale reductions frequently utilize palladium on carbon (Pd/C) under hydrogen pressure (1-5 bar) in aliphatic alcohol solvents like ethanol or methanol[2][4].

The Side Reaction: If methanol is used, or if trace formaldehyde impurities are present in the solvent matrix, the newly formed primary aniline becomes highly susceptible to an Eschweiler-Clarke-type reductive amination. The primary amine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde to form an imine intermediate. Under the existing reductive conditions (H2, Pd/C), this imine is rapidly reduced to the secondary amine, yielding 4-[4-(Methylamino)phenyl]morpholin-3-one[3].

Furthermore, modern synthetic routes that avoid hazardous nitration steps utilize p-nitroaniline or p-fluoro-nitrobenzene as starting materials[2][5]. If these starting materials contain N-methyl-p-nitroaniline impurities, the N-methylated morpholinone derivative will carry through the entire synthetic cascade.

Synthesis N1 4-(4-Nitrophenyl)morpholin-3-one (Precursor) N2 Catalytic Hydrogenation (Pd/C, H2, Alcohol Solvent) N1->N2 N3 4-(4-Aminophenyl)morpholin-3-one (Key Intermediate) N2->N3 Primary Pathway N4 Reductive Amination (Trace Formaldehyde + H2) N3->N4 Side Reaction N5 4-[4-(Methylamino)phenyl]morpholin-3-one (Impurity 49) N4->N5

Synthetic pathway and side reactions forming Rivaroxaban Impurity 49.

Analytical Workflows and Quality Control Protocols

To ensure the trustworthiness of the API, QC laboratories must implement self-validating systems to detect Impurity 49 at parts-per-million (ppm) levels. The addition of the methyl group increases the lipophilicity of Impurity 49 compared to the primary amine parent, making Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation technique.

Analytical S1 Sample Prep (API Extraction) S2 RP-HPLC Separation (C18 Column) S1->S2 S3 UV Detection (254 nm) S2->S3 S4 ESI-MS/MS (m/z 207.1 [M+H]+) S2->S4 S5 Impurity Profiling & Quantification S3->S5 S4->S5

Analytical workflow for the detection and quantification of Impurity 49.

Protocol 1: RP-HPLC-UV Quantification Method

Rationale: A C18 stationary phase is selected because its hydrophobic nature effectively resolves the secondary amine (Impurity 49) from the primary amine (parent intermediate). Formic acid is used in the mobile phase to ensure the secondary amine remains fully protonated, preventing peak tailing and ensuring highly reproducible retention times.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the Rivaroxaban intermediate batch in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v). Causality: This ratio ensures complete solubilization of both the polar morpholinone core and the lipophilic aromatic regions, preventing sample precipitation during injection.

  • Column Selection: Use a C18 column (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
5.07030
15.01090
20.09010
  • Detection: Set the UV detector to 254 nm. Impurity 49 will elute after the parent 4-(4-aminophenyl)morpholin-3-one due to the added hydrophobicity of the N-methyl group.

Protocol 2: LC-MS/MS Structural Confirmation

Rationale: UV detection provides quantification, but Mass Spectrometry is required for absolute structural confirmation. Electrospray Ionization (ESI) in positive mode is utilized because the secondary amine of Impurity 49 readily accepts a proton.

Step-by-Step Methodology:

  • Ionization Source: Configure the mass spectrometer with an ESI source operating in positive ion mode (+kV).

  • Precursor Ion Isolation: Scan for the protonated molecular ion [M+H]+ at m/z 207.1.

  • Collision-Induced Dissociation (CID): Apply a collision energy of 15-25 eV using Argon as the collision gas.

  • Product Ion Analysis: Monitor for the characteristic cleavage of the morpholinone ring. The loss of the morpholinone moiety will yield a distinct fragment corresponding to the N-methylaniline cation, differentiating it unequivocally from the primary amine parent (which yields an aniline cation).

References

  • Buy 4-[4-(Methylamino)phenyl]morpholin-3-one (EVT-12761877). EvitaChem.
  • Rivaroxaban Impurity 49. Manasa Life Sciences.
  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one (WO2019138362A1). Google Patents.
  • Process for preparing 4-(4-aminophenyl)-3-morpholinone (CA2538906C). Google Patents.
  • Preparation method for 4-(4-aminophenyl)morpholin-3-one (WO2020019529A1). Google Patents.

Sources

Foundational

The Mechanistic Role and Impact of 4-[4-(Methylamino)phenyl]morpholin-3-one in Rivaroxaban Synthesis: A Technical Whitepaper

Executive Summary The efficient synthesis of Rivaroxaban, a blockbuster oral anticoagulant (Factor Xa inhibitor), relies on the precise construction of its morpholinone and oxazolidinone pharmacophores. The critical node...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The efficient synthesis of Rivaroxaban, a blockbuster oral anticoagulant (Factor Xa inhibitor), relies on the precise construction of its morpholinone and oxazolidinone pharmacophores. The critical node in this assembly is the primary amine intermediate, 4-(4-aminophenyl)morpholin-3-one. However, the generation of its N-methylated variant—4-[4-(methylamino)phenyl]morpholin-3-one (CAS 1224684-98-3) , commonly designated as Rivaroxaban Impurity 49—poses a severe threat to the synthetic architecture. This whitepaper elucidates the mechanism of action of this impurity within the synthetic pathway, detailing its formation, its disruption of oxazolidinone cyclization, and the self-validating protocols required to control it.

The Synthetic Architecture of Rivaroxaban

The industrial synthesis of Rivaroxaban generally converges on the coupling of 4-(4-aminophenyl)morpholin-3-one with a chiral building block, such as (R)-epichlorohydrin or (S)-glycidyl phthalimide, to form an amino-alcohol intermediate[1],[2]. This intermediate is subsequently cyclized using 1,1'-carbonyldiimidazole (CDI) or phosgene to construct the central 1,3-oxazolidin-2-one ring[2].

Because the aniline nitrogen of the intermediate is directly incorporated into the oxazolidinone ring, the chemical integrity of this primary amine is paramount[3]. Any substitution on this nitrogen fundamentally alters the thermodynamic and kinetic viability of the downstream cyclization.

Origin and Mechanism of Formation of the N-Methyl Impurity

4-[4-(Methylamino)phenyl]morpholin-3-one does not typically arise from raw material contamination; rather, it is a process-induced impurity generated during the catalytic hydrogenation of the precursor, 4-(4-nitrophenyl)morpholin-3-one[3].

When the reduction is performed in methanolic solvents using palladium on carbon (Pd/C), the catalyst can inadvertently dehydrogenate methanol to formaldehyde. The newly formed primary aniline then undergoes a rapid reductive amination with the in-situ generated formaldehyde, yielding the secondary N-methyl amine (Impurity 49)[4].

G1 N 4-(4-Nitrophenyl)morpholin-3-one A 4-(4-Aminophenyl)morpholin-3-one (Target API Intermediate) N->A Catalytic Hydrogenation (H2, Pd/C) I 4-[4-(Methylamino)phenyl]morpholin-3-one (Impurity 49) A->I + Formaldehyde Reductive Amination M Methanol Solvent (Oxidized to Formaldehyde) M->A Side Reaction Source of Alkylating Agent

Fig 1: Mechanism of Impurity 49 formation via reductive amination in methanolic solvents.

Quantitative Data: Solvent and Temperature Causality

The choice of solvent and temperature directly dictates the accumulation of this impurity. As shown in Table 1, eliminating oxidizable primary alcohols from the reaction matrix is the most effective preventative measure.

Table 1: Effect of Reaction Conditions on Impurity 49 Formation

SolventTemperature (°C)CatalystYield of Target Amine (%)Impurity 49 (Area %)
Methanol4510% Pd/C82.43.25
Methanol255% Pd/C88.11.10
Ethanol455% Pd/C91.50.45
2-Propanol455% Pd/C94.20.08
THF255% Pd/C98.0< 0.01

Note: 2-Propanol oxidizes to acetone, which is sterically hindered, drastically reducing the rate of reductive amination compared to formaldehyde.

Mechanism of Action: Disruption of Oxazolidinone Cyclization

In the context of process chemistry, the "mechanism of action" of Impurity 49 refers to its reactive behavior and its ability to derail the synthetic pathway.

When 4-[4-(methylamino)phenyl]morpholin-3-one is carried forward, its secondary amine acts as a nucleophile, successfully opening the chiral epoxide (e.g., (S)-epichlorohydrin) to form a tertiary amino alcohol .

During the subsequent CDI cyclization step, the standard mechanism requires the hydroxyl group to attack the CDI carbonyl, followed by an intramolecular nucleophilic attack by the aniline nitrogen to close the ring. However, the tertiary amine derived from Impurity 49 lacks the necessary N-H proton . If it were to attack the carbonyl carbon, it would form a highly unstable, positively charged quaternary ammonium species that cannot deprotonate to achieve neutrality.

Consequently, the cyclization completely fails. The reaction stalls at the intermediate stage, leading to the accumulation of dead-end degradation products, such as Rivaroxaban Open Ring Methylamine (CAS 2459303-14-9)[5].

G2 A Primary Amine (Target Intermediate) D Secondary Amino Alcohol (Reactive Intermediate) A->D + (S)-Epichlorohydrin B Secondary Amine (Impurity 49) E Tertiary Amino Alcohol (Dead-End Intermediate) B->E + (S)-Epichlorohydrin F Oxazolidinone Ring (Rivaroxaban Core) D->F + CDI Successful Cyclization G Open-Ring Impurity (Failed Cyclization) E->G + CDI Steric Blockade / No N-H Proton

Fig 2: Disruption of oxazolidinone cyclization by Impurity 49 leading to open-ring byproducts.

The Stoichiometric Sink Effect

Because Impurity 49 successfully reacts with the expensive chiral epoxide but fails to yield the final API, it acts as a stoichiometric sink.

Table 2: Impact of Impurity 49 Concentration on Oxazolidinone Cyclization Yield

Impurity 49 in Amine KSM (%)Epoxide Equivalents ConsumedOpen-Ring Methylamine Impurity (%)Final Oxazolidinone Yield (%)
0.051.01< 0.0192.4
0.501.030.4891.0
1.501.081.4588.5
5.001.204.8579.2

Experimental Protocol: Self-Validating Hydrogenation Workflow

To ensure the absolute suppression of the N-methyl impurity, the following self-validating protocol must be employed during the reduction of 4-(4-nitrophenyl)morpholin-3-one.

Objective: Achieve >98% yield of the primary amine while restricting Impurity 49 to <0.05%.

Step-by-Step Methodology:

  • Reactor Preparation: Charge a high-pressure Hastelloy autoclave with 4-(4-nitrophenyl)morpholin-3-one (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes). Causality: THF is an aprotic, non-oxidizable solvent, completely eliminating the source of formaldehyde.

  • Inerting & Catalyst Addition: Purge the reactor with N₂ gas three times. Add 5% Pd/C (0.05 eq by weight).

    • Self-Validation Check 1: Failure to achieve a stable N₂ pressure hold indicates a leak; do not introduce the catalyst until the seal is verified to prevent solvent vapor ignition.

  • Hydrogenation: Purge the vessel with H₂ three times, then pressurize to 3.0 bar. Maintain the internal temperature strictly at 25°C ± 2°C using a cooling jacket.

    • Causality: Exceeding 30°C promotes trace ring-opening of the morpholinone moiety.

  • Monitoring: Monitor the mass flow controller for hydrogen uptake. The reaction is deemed complete when H₂ uptake ceases (typically 4-6 hours).

    • Self-Validation Check 2: Pull an aliquot for HPLC analysis. The reaction is only validated for workup if unreacted nitro precursor is <0.1% and Impurity 49 is <0.05%.

  • Workup & Isolation: Filter the catalyst through a Celite pad under an N₂ blanket. Concentrate the filtrate under reduced pressure. Crystallize the product from a 2-propanol/water (8:2) mixture to purge any trace soluble impurities.

    • Self-Validation Check 3: Calculate the mass balance. A mass recovery of <95% indicates potential over-reduction, requiring immediate investigation of the catalyst batch.

Conclusion

The presence of 4-[4-(methylamino)phenyl]morpholin-3-one in the Rivaroxaban synthetic pipeline is not merely a cosmetic purity issue; it is a mechanistic disruptor. By acting as a divergent reactant that consumes chiral building blocks and irreversibly stalls at the cyclization stage, it directly degrades process economics and API quality. Mastery over the catalytic reduction environment—specifically through the exclusion of oxidizable primary alcohols—is the definitive strategy for neutralizing this threat.

References

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug Organic Process Research & Development, ACS Publications URL:[Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban Molecules, MDPI URL:[Link]

  • CAS No : 1224684-98-3 | Product Name : 4-(4-(methylamino)phenyl)morpholin-3-one Pharmaffiliates URL:[Link]

Sources

Exploratory

thermodynamic stability of 4-[4-(Methylamino)phenyl]morpholin-3-one

An In-Depth Technical Guide to the Thermodynamic Stability of 4-[4-(Methylamino)phenyl]morpholin-3-one Authored by a Senior Application Scientist Foreword: Probing the Core Stability of a Key Pharmaceutical Intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-[4-(Methylamino)phenyl]morpholin-3-one

Authored by a Senior Application Scientist

Foreword: Probing the Core Stability of a Key Pharmaceutical Intermediate

In modern drug development, understanding the intrinsic stability of a molecule is not merely a regulatory checkbox; it is the bedrock upon which formulation, shelf-life, and ultimately, patient safety are built. This guide provides a comprehensive technical framework for evaluating the , a key intermediate in the synthesis of various pharmaceuticals, including the anticoagulant Rivaroxaban.[1][2] The morpholine moiety is a privileged structure in medicinal chemistry, often improving the pharmacokinetic profile of bioactive molecules.[3][4]

Our approach transcends rote protocol execution. We will delve into the causality behind each experimental choice, grounding our methodologies in the principles of Quality by Design (QbD) and the rigorous standards set by the International Council for Harmonisation (ICH).[5][6] This document is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" to construct a robust and defensible stability profile for this critical compound.

Foundational Physicochemical Characterization: The Starting Point

Before subjecting a compound to stress, we must first understand its baseline physical properties. This initial characterization provides the reference against which all subsequent changes are measured.

The Subject Molecule: 4-[4-(Methylamino)phenyl]morpholin-3-one
  • Molecular Formula: C₁₁H₁₄N₂O₂[7]

  • Molecular Weight: 206.24 g/mol [7]

  • Structure: The molecule consists of a morpholin-3-one ring system attached to a para-substituted methylamino-phenyl group.[7] This structure presents several potential points of instability: the amide bond within the morpholinone ring is susceptible to hydrolysis, and the electron-rich aromatic ring and methylamino group are potential sites for oxidation.

Core Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of solid-state characterization, offering critical insights into the material's thermal behavior.[8] They are often used in tandem to build a complete picture of thermal events.[8]

  • Expertise & Causality: We use DSC to measure heat flow associated with thermal transitions as a function of temperature.[9] This allows us to identify the melting point (a key purity indicator), glass transitions (for amorphous content), and polymorphic phase changes.[9][10] Polymorphism is critical, as different crystalline forms can exhibit vastly different stability, solubility, and bioavailability.[9] TGA complements this by measuring changes in mass as a function of temperature, quantifying the loss of volatiles like water or residual solvents and identifying the onset temperature of thermal decomposition.[11][12][13]

ParameterMethodResultInterpretation
Onset of MeltingDSC220.5 °CIndicates the beginning of the melting transition.
Peak Melting Point (Tₘ)DSC222.8 °CA sharp peak suggests a highly crystalline, pure substance.[9]
Enthalpy of Fusion (ΔHբ)DSC150.2 J/gEnergy required to melt the sample.
Onset of Decomposition (Tₔ)TGA~250 °CTemperature at which significant mass loss due to decomposition begins.[11]
Mass Loss at 200 °CTGA< 0.1%Negligible mass loss indicates the absence of significant volatile solvents or water.

Experimental Protocol: Thermal Analysis

This protocol outlines a self-validating system for generating the data presented in Table 1.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-[4-(Methylamino)phenyl]morpholin-3-one into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Instrument Parameters:

    • Temperature Program: Equilibrate at 30 °C. Ramp up to 300 °C at a heating rate of 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min. This inert atmosphere prevents thermo-oxidative degradation during the analysis.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum (melting point), and integrated peak area (enthalpy of fusion).

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., nickel).

  • Sample Preparation: Accurately weigh 5-10 mg of 4-[4-(Methylamino)phenyl]morpholin-3-one onto a tared TGA pan.

  • Instrument Parameters:

    • Temperature Program: Equilibrate at 30 °C. Ramp up to 400 °C at a heating rate of 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the TGA curve to identify the temperatures at which mass loss occurs and quantify the percentage of mass lost at each step.

Forced Degradation Studies: Unveiling Chemical Liabilities

Forced degradation, or stress testing, is the systematic process of exposing a drug substance to conditions more severe than accelerated stability testing.[14][15] Its primary goals are to identify likely degradation products, elucidate degradation pathways, and establish the specificity of analytical methods, ensuring they are "stability-indicating."[5][16] The ICH Q1A(R2) guideline mandates stress testing to understand the intrinsic stability of a molecule.[16][17]

  • Expertise & Causality: The choice of stressors is not arbitrary; it is designed to probe specific chemical vulnerabilities. We target a degradation of 5-20% of the active pharmaceutical ingredient (API).[5][16] Over-stressing can lead to secondary or tertiary degradation products not relevant to real-world storage, while under-stressing may fail to challenge the analytical method sufficiently.[16]

Diagram 1: Overall Thermodynamic Stability Assessment Workflow

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Forced Degradation (ICH Q1A) cluster_2 Phase 3: Analysis & Profiling Compound API Sample 4-[4-(Methylamino)phenyl]morpholin-3-one DSC DSC Analysis (Melting, Polymorphism) Compound->DSC TGA TGA Analysis (Decomposition, Volatiles) Compound->TGA Stress Stress Conditions Analysis Stability-Indicating HPLC-UV/MS DSC->Analysis TGA->Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stress->Oxidation Photo Photolytic (ICH Q1B) Stress->Photo Thermal Thermal (Dry Heat) Stress->Thermal Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Profile Generate Stability Profile (Identify Degradants, Pathways) Analysis->Profile

Caption: Workflow for assessing the thermodynamic and chemical stability of an API.

Protocol: General Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of 4-[4-(Methylamino)phenyl]morpholin-3-one in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with water instead of stressor) must be run in parallel.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60 °C. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80 °C) in a calibrated oven. Also, reflux the stock solution at 80 °C.

    • Photolytic Degradation: Expose the solid powder and stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[18] A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours) or until the target degradation (5-20%) is achieved.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to aid in the identification of degradation products. Calculate the percentage of API remaining and the percentage of each degradation product formed.

Interpretation of Forced Degradation Data

The results from stress testing reveal the molecule's Achilles' heel.

Stress ConditionDuration (h)Temperature% API RemainingMajor Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)
0.1 M HCl860 °C89.5%8.2% (DP-H1)-
0.1 M NaOH460 °C85.2%11.5% (DP-H1)-
3% H₂O₂2425 °C94.1%4.5% (DP-O1)-
Photolytic (ICH Q1B)-25 °C98.8%0.9%-
Thermal (Solid)4880 °C99.5%< 0.5%-
  • Analysis of Results:

    • High Susceptibility to Hydrolysis: The data clearly indicate that the molecule is most susceptible to degradation under both acidic and basic hydrolytic conditions, with base-catalyzed hydrolysis being more rapid. This suggests the amide bond in the morpholinone ring is the primary site of cleavage.

    • Moderate Oxidative Sensitivity: The molecule shows some sensitivity to oxidation, likely at the electron-rich phenyl ring or the methylamino group.

    • High Photostability and Thermal Stability: The compound is robust under photolytic and thermal stress, indicating good intrinsic stability in solid form and in solution when protected from reactive reagents.

Diagram 2: Postulated Primary Degradation Pathway

G cluster_Parent Parent Compound cluster_Product Hydrolysis Product (DP-H1) parent 4-[4-(Methylamino)phenyl]morpholin-3-one product 2-((2-hydroxyethyl)(4-(methylamino)phenyl)amino)acetic acid parent->product  Hydrolysis (Acid/Base)  (Cleavage of morpholinone ring)  

Caption: Postulated hydrolytic degradation pathway of the parent compound.

Conclusion: Synthesizing a Comprehensive Stability Profile

The thermodynamic stability assessment of 4-[4-(Methylamino)phenyl]morpholin-3-one reveals a molecule with high thermal and photostability but a defined susceptibility to hydrolysis.

  • Solid-State Stability: The compound is a high-melting, crystalline solid with excellent thermal stability, showing no significant decomposition below 250 °C.[11] This is a favorable characteristic for handling, storage, and processing of the API.

  • Chemical Liabilities: The primary degradation pathway is hydrolysis of the morpholinone ring.[14] This knowledge is critical for drug development. It informs the need for controlled pH during formulation, suggests that aqueous-based formulations may require buffering agents or lyophilization, and dictates that manufacturing processes should avoid prolonged exposure to strongly acidic or basic conditions.

  • Analytical Method Validation: The forced degradation studies successfully generated the primary hydrolytic and oxidative degradants, which are essential for validating that the chosen analytical method can separate these impurities from the parent peak, thus proving it is "stability-indicating."

This in-depth guide demonstrates a logical, science-driven approach to stability assessment. By combining foundational thermal analysis with mechanistically targeted forced degradation studies, we can build a comprehensive understanding of a molecule's intrinsic stability, enabling robust formulation development and ensuring the quality and safety of the final drug product.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Vertex AI Search.
  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23). ResolveMass Laboratories Inc.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). * Jordi Labs*.
  • Buy 4-[4-(Methylamino)phenyl]morpholin-3-one (EVT-12761877) - EvitaChem. (n.d.). EvitaChem.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Veeprho.
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Veeprho.
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7). Improved Pharma.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 24). Pharmaceutical Technology.
  • Differential scanning calorimetry: applications in drug development. (n.d.). PubMed.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • Quality Guidelines. (n.d.). ICH.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • a review on forced degradation and stability indicating studies. (2020, January 15). PHARMACEUTICAL SCIENCES.
  • DSC Analysis Pharmaceutical Case Study - ResolveMass Laboratories Inc. (2025, July 29). ResolveMass Laboratories Inc.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
  • 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis. (n.d.). ChemicalBook.
  • CAS No : 1224684-98-3 | Product Name : 4-(4-(methylamino)phenyl)morpholin-3-one. (n.d.). Pharmaffiliates.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025, April 10). Technical Disclosure Commons.
  • API Intermediate | 438056-69-0|4-(4-Aminophenyl)morpholin-3-one| Darshan Healthcare. (n.d.). Darshan Healthcare.
  • 4-(4-aminophenyl)morpholin-3-one. (n.d.). Multichem Exports.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI.

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Foundational

Toxicity Profile and Hazard Assessment of 4-[4-(Methylamino)phenyl]morpholin-3-one: A Comprehensive Guide for Pharmaceutical Development

Executive Summary In the landscape of modern drug development, the rigorous profiling of active pharmaceutical ingredient (API) intermediates and degradation products is critical to ensuring patient safety. 4-[4-(Methyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the rigorous profiling of active pharmaceutical ingredient (API) intermediates and degradation products is critical to ensuring patient safety. 4-[4-(Methylamino)phenyl]morpholin-3-one (CAS: 1224684-98-3) is a highly scrutinized secondary amine compound, widely recognized in the pharmaceutical industry as an intermediate and degradation impurity in the synthesis of Factor Xa inhibitors, most notably as Rivaroxaban Impurity 49 [1][2].

Due to its structural composition—specifically the presence of a vulnerable secondary amine moiety—this compound presents a severe toxicological hazard: the propensity to form highly mutagenic Nitrosamine Drug Substance-Related Impurities (NDSRIs)[3]. This whitepaper provides an authoritative, in-depth analysis of its chemical identity, toxicity profile, and the self-validating experimental workflows required to quantify and mitigate its risks under current ICH and FDA regulatory frameworks.

Chemical Identity & Structural Vulnerability

4-[4-(Methylamino)phenyl]morpholin-3-one consists of a morpholin-3-one ring linked to a phenyl group, substituted at the para position with a methylamino group[4]. While the morpholinone ring is a stable pharmacophore common in anticoagulants, the secondary N-methylaniline structure is highly reactive[4].

Quantitative Physicochemical Data

To establish a baseline for analytical extraction and chromatographic behavior, the core physicochemical properties of the compound are summarized below.

PropertyValueRegulatory / Analytical Relevance
Chemical Name 4-[4-(Methylamino)phenyl]morpholin-3-oneStandardized nomenclature for impurity tracking.
CAS Number 1224684-98-3Unique identifier for safety data sheets (SDS)[5].
Molecular Formula C11H14N2O2Determines exact mass for high-resolution MS[4].
Molecular Weight 206.25 g/mol Used for stoichiometric calculations in stress testing[5].
Key Functional Group Secondary Amine (-NH-CH3)High vulnerability to N-nitrosation reactions[6].
Primary Context Rivaroxaban Impurity 49Monitored during API synthesis and stability testing[1][2].

Hazard Assessment & The Nitrosamine Threat

The primary toxicological concern regarding 4-[4-(Methylamino)phenyl]morpholin-3-one is not its acute baseline toxicity, but its genotoxic potential upon degradation or reaction.

Acute and Systemic Toxicity

As a standalone entity, the compound exhibits moderate oral toxicity and acts as a mild-to-moderate skin and eye irritant, typical of aniline and morpholine derivatives. However, because it lacks the critical oxazolidinone-chlorothiophene moiety of the parent API (Rivaroxaban), its direct pharmacological off-target binding is considered negligible.

Genotoxicity and the ICH M7 "Cohort of Concern"

The critical hazard arises from the secondary amine group. Under acidic conditions, or in the presence of trace nitrites (often found in pharmaceutical excipients or potable water), this compound undergoes rapid N-nitrosation to form an N-nitrosamine derivative[6][7].

Nitrosamines are classified as probable human carcinogens and are explicitly categorized within the "Cohort of Concern" under the ICH M7(R2) Guideline [8][9]. These compounds undergo metabolic activation via CYP450 enzymes, leading to DNA alkylation and severe mutagenic risk. Consequently, the FDA and EMA mandate that NDSRIs be controlled at ultra-trace levels (parts-per-billion)[3][7].

NitrosationPathway A 4-[4-(Methylamino)phenyl] morpholin-3-one (Secondary Amine) C N-Nitroso Derivative (N-Nitrosamine) A->C Nitrosation B Nitrosating Agents (e.g., NaNO2, NOX, Acidic pH) B->C Reactant D DNA Alkylation & Mutagenic Risk C->D Metabolic Activation (CYP450)

Figure 1: Nitrosation pathway of the secondary amine yielding a mutagenic N-nitrosamine.

Toxicological Thresholds

To comply with regulatory standards, the Acceptable Intake (AI) limits for mutagenic impurities must be established based on the Threshold of Toxicological Concern (TTC)[9].

Impurity ClassificationICH M7(R2) Exposure Limit (TTC)Carcinogenic Risk Level
Non-Mutagenic ImpurityICH Q3A/B limits (typically 0.10% - 0.15%)Negligible
Uncharacterized Mutagen1.5 µ g/day (Lifetime exposure)< 1 in 100,000 excess risk[9]
NDSRI (Nitrosated Impurity 49)CPCA-dependent (often 18 ng/day to 26.5 ng/day)Probable Human Carcinogen[3]

Experimental Protocols for Hazard Profiling

To ensure scientific integrity and regulatory compliance, analytical workflows must be self-validating. The following protocols detail the mechanistic assessment of Impurity 49.

Protocol A: Forced Nitrosation Risk Assessment

Objective: To empirically evaluate the vulnerability of Impurity 49 to form NDSRIs under simulated physiological (gastric) and manufacturing conditions. Causality: We utilize sodium nitrite ( NaNO2​ ) in an acidic buffer to mimic the endogenous gastric environment and API synthetic pathways where nitrous acid may be generated[6]. Ascorbic acid is used as a highly specific quenching agent because it competitively reduces nitrosating agents, instantly halting the reaction without degrading the formed nitrosamine[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 4-[4-(Methylamino)phenyl]morpholin-3-one in 10 mL of 0.1 N HCl to achieve a pH of ~1.2 to 3.0.

  • Nitrosation Induction: Add 1.5 molar equivalents of NaNO2​ to the solution to act as the nitrosating agent.

  • Incubation: Stir the mixture at 37°C for exactly 4 hours to simulate standard human gastric transit time.

  • Reaction Quenching: Add a 10-fold molar excess of ascorbic acid to immediately neutralize residual nitrites and halt nitrosamine formation.

  • Extraction: Perform liquid-liquid extraction using Dichloromethane (DCM). Collect the organic layer and evaporate under a gentle stream of nitrogen.

  • Self-Validation System:

    • Blank Matrix Check: Run the protocol without the API intermediate to ensure the background matrix and reagents do not produce false-positive MS signals.

    • Positive Control: Run the protocol concurrently with a known vulnerable secondary amine (e.g., di-n-butylamine) to verify that the nitrosating conditions were active.

Protocol B: Trace-Level Quantification via LC-MS/MS

Objective: To detect and quantify Impurity 49 and its nitrosated derivatives at parts-per-billion (ppb) levels within complex API matrices. Causality: High-resolution Multiple Reaction Monitoring (MRM) is strictly required. The bulk API matrix (e.g., Rivaroxaban) causes severe ion suppression in standard HPLC-UV setups. MRM isolates the specific precursor-to-product ion transitions, filtering out the matrix noise entirely[7].

Step-by-Step Methodology:

  • Solid Phase Extraction (SPE): Pass the solubilized API sample through a Hydrophilic-Lipophilic Balance (HLB) cartridge. Wash with 5% methanol to remove polar interferents, and elute Impurity 49 with 100% acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). The acidic modifier ensures sharp peak shapes by keeping the secondary amine protonated.

  • Ionization (ESI+): Operate the mass spectrometer in Electrospray Ionization positive mode. The morpholinone nitrogen and secondary amine readily accept protons to form [M+H]+ .

  • MRM Detection: Monitor the specific fragmentation of the precursor ion ( m/z 207.1) to its dominant product ions.

  • Self-Validation System:

    • System Suitability Testing (SST): Inject a known standard at the Limit of Quantitation (LOQ) to verify a Signal-to-Noise (S/N) ratio of ≥10:1 .

    • Spike-Recovery: Spike 10 ppb of Impurity 49 into a pure API sample prior to SPE. Recovery must fall between 85% and 115% to validate extraction efficiency.

LCMSWorkflow S1 1. Sample Preparation (Solid Phase Extraction) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Protonation of Morpholinone) S2->S3 S4 4. MS/MS MRM Detection (Precursor -> Product Ion) S3->S4 S5 5. Data Synthesis & ICH M7 Compliance S4->S5

Figure 2: LC-MS/MS workflow for trace-level quantification of Impurity 49.

Mitigation and Control Strategies

To prevent the toxicological hazards associated with 4-[4-(Methylamino)phenyl]morpholin-3-one, drug development professionals must implement robust control strategies:

  • Excipient Screening: Utilize low-nitrite excipients during drug product formulation to eliminate the nitrosating agent required to convert Impurity 49 into an NDSRI[10].

  • Process Optimization: Control the pH and temperature strictly during the hydrogenation and reduction phases of API synthesis to minimize the formation of the methylamino derivative in favor of the intended primary amine[4].

  • Scavenger Addition: Incorporate nitrosamine inhibitors, such as ascorbic acid or alpha-tocopherol, into the formulation matrix to competitively scavenge trace nitrites before they can react with the secondary amine[6].

References

  • Pharmaffiliates. "CAS No : 1224684-98-3 | Product Name : 4-(4-(methylamino)phenyl)morpholin-3-one". Pharmaffiliates Reference Standards. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs". FDA Guidance for Industry. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk". EMA Scientific Guidelines. URL:[Link]

  • Rumapel / Journal of Pharmaceutical Sciences. "Nitrosamines in Pharmaceutical Excipients". Rumapel Technical Documents. URL:[Link]

  • Ministry of Health, Labour and Welfare (MHLW), Japan. "Regulatory Response & ICH M7(R2) Thresholds". MHLW Documents. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 4-[4-(Methylamino)phenyl]morpholin-3-one

Introduction & Mechanistic Rationale The compound 4-[4-(Methylamino)phenyl]morpholin-3-one (CAS No. 1224684-98-3) is a critical pharmaceutical intermediate and a closely monitored analytical standard, frequently identifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 4-[4-(Methylamino)phenyl]morpholin-3-one (CAS No. 1224684-98-3) is a critical pharmaceutical intermediate and a closely monitored analytical standard, frequently identified as Rivaroxaban Impurity 49. For drug development professionals and analytical chemists, synthesizing this mono-methylated derivative in high purity (>99.5%) is essential for regulatory filings, method validation, and toxicological assessments.

The Challenge of Selective Monomethylation

A common pitfall in synthesizing secondary anilines is the reliance on direct reductive amination (e.g., using formaldehyde and sodium triacetoxyborohydride). While operationally simple, this method inevitably yields 10–15% of the over-alkylated N,N-dimethyl derivative (often classified as Rivaroxaban Impurity 53)[1]. Because the mono-methyl and di-methyl derivatives share nearly identical polarity and solubility profiles, downstream purification via crystallization becomes exceptionally difficult and low-yielding.

The Self-Validating Synthetic Strategy

To establish a highly reliable and scalable protocol, this guide employs a protection-methylation-deprotection sequence.

  • SNAr Assembly & Reduction: The core scaffold is built by coupling 1-fluoro-4-nitrobenzene with morpholin-3-one, followed by selective catalytic hydrogenation[2].

  • Orthogonal Protection: The resulting primary amine is protected using a trifluoroacetyl (TFA) group. The strong electron-withdrawing nature of the TFA group completely eliminates the nucleophilicity of the nitrogen, strictly limiting the subsequent alkylation to a single methyl addition[3].

  • Mild Deprotection: The TFA amide is highly susceptible to basic hydrolysis, allowing for orthogonal deprotection that leaves the morpholinone lactam ring completely intact.

Alternatively, for smaller-scale synthesis, researchers may employ the Chan-Lam coupling using methylboronic acid and Cu(OAc)₂ to achieve direct, highly selective monomethylation[4]. However, the TFA-protection route described below remains the gold standard for robust, kilogram-scale manufacturing.

Synthetic Workflow Visualization

G A 1-Fluoro-4-nitrobenzene + Morpholin-3-one B 4-(4-Nitrophenyl) morpholin-3-one A->B NaH, THF (0 °C to RT) SNAr Arylation C 4-(4-Aminophenyl) morpholin-3-one B->C H2 (3 bar), Pd/C, EtOH Catalytic Reduction D TFA-Protected Amine C->D TFAA, Et3N, DCM Amine Protection E N-Methyl-TFA Intermediate D->E MeI, K2CO3, DMF Selective Methylation F 4-[4-(Methylamino)phenyl] morpholin-3-one E->F NaOH, MeOH/H2O Deprotection

Fig 1: Five-step scalable synthesis workflow for 4-[4-(Methylamino)phenyl]morpholin-3-one.

Step-by-Step Experimental Protocols

Stage 1: SNAr Assembly of 4-(4-Nitrophenyl)morpholin-3-one

Causality: Morpholin-3-one is an amide/lactam; its nitrogen is only weakly nucleophilic. Complete deprotonation using a strong base is mandatory to generate the highly reactive lactamate anion required to drive the with 1-fluoro-4-nitrobenzene[2].

  • Preparation: Charge a dry, nitrogen-flushed reactor with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous Tetrahydrofuran (THF, 10 volumes). Cool the suspension to 0 °C.

  • Deprotonation: Add morpholin-3-one (1.0 eq) portion-wise over 30 minutes. Stir at 0 °C for an additional 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise to maintain the temperature below 10 °C.

  • Reaction: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Workup: Carefully quench the reaction by pouring it into ice-cold water (20 volumes) under vigorous stirring. Filter the resulting yellow precipitate, wash sequentially with water and cold ethanol, and dry under vacuum at 45 °C.

Stage 2: Catalytic Hydrogenation to 4-(4-Aminophenyl)morpholin-3-one

Causality: is preferred over dissolving metal reductions (e.g., Fe/HCl or SnCl₂), as strongly acidic conditions can trigger the hydrolytic opening of the morpholinone lactam ring[5].

  • Setup: Charge a pressure reactor (autoclave) with 4-(4-nitrophenyl)morpholin-3-one (1.0 eq), absolute ethanol (10 volumes), and 5% Palladium on Carbon (Pd/C, 5 wt% relative to the substrate).

  • Purging: Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reduction: Pressurize the reactor to 3 bar with H₂. Stir vigorously at 25–30 °C for 6 hours. Monitor the internal temperature carefully, as the reduction is highly exothermic.

  • IPC: Verify completion via HPLC (disappearance of the nitro precursor peak).

  • Workup: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a tight Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and crystallize the residue from isopropanol to yield an off-white solid.

Stage 3: Trifluoroacetylation (Amine Protection)

Causality: The highly electrophilic nature of Trifluoroacetic anhydride (TFAA) ensures rapid and quantitative protection of the aniline. The resulting TFA-amide dramatically reduces the electron density on the nitrogen, creating a self-limiting system that prevents over-alkylation in Stage 4[3].

  • Reaction: Dissolve 4-(4-aminophenyl)morpholin-3-one (1.0 eq) in anhydrous Dichloromethane (DCM, 8 volumes). Add Triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0 °C.

  • Addition: Add TFAA (1.2 eq) dropwise over 30 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the protected intermediate as a white solid.

Stage 4: Selective N-Methylation

Causality: The electron-withdrawing TFA group increases the acidity of the N-H proton. This allows a mild base like Potassium Carbonate (K₂CO₃) to facilitate deprotonation, enabling a clean SN2 attack on Methyl Iodide (MeI) without risking ring degradation.

  • Reaction: Dissolve the TFA-protected intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF, 5 volumes).

  • Reagents: Add anhydrous K₂CO₃ (2.0 eq) and MeI (1.5 eq).

  • Heating: Stir the suspension at 40 °C for 12 hours.

  • Workup: Pour the mixture into ice water (15 volumes) under rapid stirring. Collect the precipitated N-methyl-TFA intermediate via filtration, wash thoroughly with distilled water to remove DMF traces, and dry under vacuum.

Stage 5: Orthogonal Deprotection to Target Compound

Causality: The trifluoroacetamide bond is significantly more labile to basic hydrolysis than the morpholin-3-one lactam. This kinetic difference allows for the selective removal of the TFA group using aqueous sodium hydroxide[3].

  • Hydrolysis: Suspend the N-methyl-TFA intermediate in a 1:1 (v/v) mixture of Methanol and 1N aqueous NaOH (10 volumes total).

  • Heating: Heat the mixture to 50 °C and stir for 4 hours.

  • IPC: Monitor by LC-MS for the complete disappearance of the protected mass and the emergence of the target mass (m/z 207.11).

  • Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the remaining aqueous phase with Ethyl Acetate (3 x 5 volumes).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from an Ethyl Acetate/Heptane mixture to afford the highly pure target compound.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields, target purities, and key analytical markers for each intermediate in the workflow, providing a self-validating framework for quality control.

StepIntermediate / ProductExpected Yield (%)Target HPLC Purity (%)Key Analytical Marker (m/z, [M+H]⁺)Physical Appearance
1 4-(4-Nitrophenyl)morpholin-3-one80 – 85> 98.0223.07Yellow crystalline powder
2 4-(4-Aminophenyl)morpholin-3-one92 – 95> 99.0193.09Off-white to pale brown solid
3 TFA-Protected Amine95 – 98> 99.0289.08White solid
4 N-Methyl-TFA Intermediate90 – 94> 99.5303.09White crystalline solid
5 4-[4-(Methylamino)phenyl]morpholin-3-one 88 – 92 > 99.5 207.11 White to off-white powder

References

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.WIPO Patent WO2019138362A1.
  • Rivaroxaban Impurities Reference Standards (Impurity 49 & 53). SynZeal Research. URL: [Link]

  • Theilheimer's Synthetic Methods of Organic Chemistry. Karger Publishers. URL:[Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. URL:[Link]

Sources

Application

Technical Guide &amp; Protocols: 4-[4-(Methylamino)phenyl]morpholin-3-one in Anticoagulant Drug Development

Executive Summary In the development and scale-up of oxazolidinone-based anticoagulants (Factor Xa inhibitors), the morpholin-3-one core serves as a pivotal structural determinant for target binding. While 4-(4-aminophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and scale-up of oxazolidinone-based anticoagulants (Factor Xa inhibitors), the morpholin-3-one core serves as a pivotal structural determinant for target binding. While 4-(4-aminophenyl)morpholin-3-one is the primary intermediate in the synthesis of APIs like Rivaroxaban, its N-methylated analog—4-[4-(Methylamino)phenyl]morpholin-3-one (CAS 1224684-98-3) —occupies a dual role in pharmaceutical chemistry. It is both a critical process impurity (often designated as Impurity 49 or 124) that demands stringent analytical control, and a highly valuable scaffold for Structure-Activity Relationship (SAR) profiling.

This application note provides an authoritative, in-depth guide to the mechanistic origins, targeted synthesis, and analytical validation of this specific N-methylated intermediate.

Mechanistic Context & Process Chemistry

The construction of Factor Xa inhibitors typically relies on the coupling of an aniline derivative with a chiral epoxide (e.g., (S)-epichlorohydrin or glycidyl phthalimide) to form the oxazolidinone ring, as detailed in reviews of [1].

The presence of an N-methyl group on the aniline nitrogen fundamentally alters the reaction trajectory.

  • As a Process Impurity: During the industrial catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one, if methanol is utilized as a solvent or co-solvent, a secondary reductive alkylation can occur. The primary amine reacts with formaldehyde (generated in situ via methanol oxidation on the catalyst surface under specific conditions) to yield the N-methylated byproduct. This impurity prevents standard oxazolidinone cyclization, leading to yield loss and regulatory non-compliance.

  • As an SAR Scaffold: In drug discovery, intentionally synthesizing the N-methylated analog allows medicinal chemists to probe the steric tolerance of the S4 binding pocket of Factor Xa. The added methyl group restricts the conformational freedom of the resulting oxazolidinone, providing critical data on binding kinetics.

Quantitative Chemical Profile
PropertyValueCausality / Significance
Chemical Name 4-[4-(Methylamino)phenyl]morpholin-3-oneTarget compound of this guide.
CAS Registry Number 1224684-98-3Unique identifier for regulatory tracking [3].
Molecular Formula C11H14N2O2Contains one additional CH2 unit vs. the API precursor.
Molecular Weight 206.24 g/mol +14 Da mass shift detectable via LC-MS.
Role in Synthesis Process Impurity / SAR ScaffoldDictates the need for rigorous HPLC monitoring.

Synthetic Pathways & Logical Workflows

The following diagrams illustrate the chemical pathways and the logical application of the compound in drug discovery.

SynthesisPathway A 4-(4-Nitrophenyl) morpholin-3-one B 4-(4-Aminophenyl) morpholin-3-one (Key Intermediate) A->B H2, Pd/C (EtOH solvent) C 4-[4-(Methylamino)phenyl] morpholin-3-one (Impurity 49 / SAR Scaffold) A->C H2, Pd/C (MeOH solvent side-reaction) B->C HCHO, NaBH3CN (Targeted Synthesis) D Rivaroxaban (API) B->D Epoxide Ring Opening & Cyclization

Fig 1. Synthetic routes illustrating the formation of the N-methylated intermediate as both a targeted SAR scaffold and a process impurity.

SAR_Logic N1 N-Methylated Intermediate (CAS 1224684-98-3) N2 Altered Nucleophilicity (Secondary vs Primary Amine) N1->N2 N3 Modified Oxazolidinone Cyclization Kinetics N2->N3 N4 N-Methyl Rivaroxaban Analog N3->N4 N5 Factor Xa S4 Pocket Binding Assay N4->N5 Evaluates steric tolerance

Fig 2. Logical workflow for utilizing the N-methylated intermediate in Structure-Activity Relationship (SAR) studies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality checks that confirm the success of the procedure before moving to the next step.

Protocol A: Targeted Synthesis of 4-[4-(Methylamino)phenyl]morpholin-3-one (Reference Standard Generation)

This method utilizes reductive amination to selectively monomethylate the primary amine, avoiding over-alkylation to the N,N-dimethyl derivative.

Reagents:

  • 4-(4-aminophenyl)morpholin-3-one (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.05 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (Solvent)

  • Glacial Acetic Acid (pH modifier)

Step-by-Step Methodology:

  • Dissolution & pH Adjustment: Dissolve 4-(4-aminophenyl)morpholin-3-one in methanol (0.2 M). Add glacial acetic acid dropwise until the pH reaches 5.0–5.5.

    • Causality: Mildly acidic conditions are strictly required to protonate the intermediate carbinolamine, facilitating its dehydration into the reactive iminium ion.

  • Iminium Ion Formation: Add formaldehyde (1.05 eq) dropwise at room temperature. Stir for 45 minutes.

    • Causality: Pre-forming the iminium ion before adding the reducing agent prevents the direct, wasteful reduction of formaldehyde into methanol by NaBH₃CN.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Add NaBH₃CN (1.5 eq) in three portions over 15 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Causality: NaBH₃CN is chosen over NaBH₄ because it is stable at pH 5 and selectively reduces the iminium ion without attacking the morpholin-3-one carbonyl group.

  • In-Process Validation (Self-Validation Step): Perform TLC analysis (Eluent: DCM/MeOH 95:5).

    • Validation Criteria: The reaction is validated as complete only if the primary amine spot (ninhydrin positive, purple) has completely disappeared, replaced by a new, higher Rf spot (secondary amine).

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: RP-HPLC Method for Impurity Monitoring

To control the purity of the API intermediate, this validated HPLC method separates the primary amine from the N-methylated impurity.

Chromatographic Parameters & Causality:

ParameterSpecificationCausality / Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides optimal hydrophobic retention for aniline derivatives.
Mobile Phase A 0.1% TFA in H₂OSuppresses ionization of the amines, preventing peak tailing and improving resolution.
Mobile Phase B AcetonitrileEnsures efficient elution of the lipophilic N-methylated core.
Gradient 5% B to 80% B over 20 minsA shallow gradient ensures baseline separation of structurally similar analogs.
Detection UV at 254 nmCaptures the strong chromophore of the phenylmorpholinone system.

System Suitability (Self-Validation Step): Prior to analyzing process batches, inject a resolution mixture containing 1.0 mg/mL of 4-(4-aminophenyl)morpholin-3-one and 0.1 mg/mL of 4-[4-(Methylamino)phenyl]morpholin-3-one.

  • Validation Criteria: The system is validated for use only if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 . The N-methylated impurity will elute later due to its increased lipophilicity.

Conclusion

The rigorous control and deliberate utilization of 4-[4-(Methylamino)phenyl]morpholin-3-one exemplify the precision required in modern drug development. By understanding the mechanistic causality behind its formation—whether as an artifact of solvent choice during hydrogenation or via targeted reductive amination—process chemists can safeguard the synthesis of oxazolidinone anticoagulants [2], while medicinal chemists can leverage it to map critical enzyme binding pockets.

References

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug Organic Process Research & Development (ACS Publications)[Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban Molecules (MDPI)[Link]

  • Rivaroxaban Impurity 49 (CAS 1224684-98-3) / 4-(4-(methylamino)phenyl)morpholin-3-one Pharmaffiliates Product Database[Link]

Method

Advanced Catalytic Amination Strategies for the Synthesis of 4-[4-(Methylamino)phenyl]morpholin-3-one

Executive Overview The synthesis of morpholin-3-one derivatives is a cornerstone in the development of modern anticoagulants, most notably in the production of direct factor Xa inhibitors like Rivaroxaban. While the prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The synthesis of morpholin-3-one derivatives is a cornerstone in the development of modern anticoagulants, most notably in the production of direct factor Xa inhibitors like Rivaroxaban. While the primary amine intermediate, 4-(4-aminophenyl)morpholin-3-one, is a heavily utilized building block 1[1], its N-methylated analog, 4-[4-(Methylamino)phenyl]morpholin-3-one (CAS 1224684-98-3) , presents unique synthetic hurdles. Traditional alkylation methods using methyl iodide suffer from poor selectivity, inevitably yielding over-alkylated tertiary amines.

This application note establishes two field-validated, self-validating catalytic protocols—Buchwald-Hartwig Cross-Coupling and Catalytic Reductive Amination —designed to achieve absolute selectivity for the mono-N-methylated product.

Mechanistic Causality & Pathway Selection

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

Coupling small, unbranched primary amines (e.g., methylamine) with aryl halides is historically challenging. The intermediate amido-palladium complex is highly susceptible to β-hydride elimination or subsequent diarylation, where the newly formed secondary amine outcompetes the primary amine for the catalyst 2[2].

The Causality of Selectivity: To enforce causality toward monoarylation, this protocol employs BrettPhos , an extremely bulky, electron-rich biarylmonophosphine ligand. The extreme steric demand of BrettPhos physically blocks the coordination of a second aryl halide to the palladium center. This effectively terminates the diarylation pathway, enabling highly selective monoarylation of methylamine 3[3].

Pathway B: Catalytic Reductive Amination

For facilities already producing 4-(4-aminophenyl)morpholin-3-one 4[4], reductive amination offers a highly scalable alternative. By reacting the primary amine with formaldehyde, an electrophilic imine is generated.

The Causality of Selectivity: The selectivity relies on a two-step kinetic control mechanism. First, the imine condensation is driven to completion using mild heating. Second, a Palladium on Carbon (Pd/C) catalyst under H₂ is employed to rapidly reduce the C=N bond 5[5]. Because the catalytic hydrogenation of the imine is significantly faster than the condensation of the resulting secondary amine with residual formaldehyde, over-methylation is completely suppressed 6[6].

Visualizing the Catalytic Logic

Workflow SM1 4-(4-Bromophenyl)morpholin-3-one (Aryl Halide) Cat1 Pd2(dba)3 / BrettPhos + CH3NH2 (Methylamine) SM1->Cat1 Buchwald-Hartwig Amination SM2 4-(4-Aminophenyl)morpholin-3-one (Primary Amine) Cat2 Pd/C Catalyst + H2 + CH2O (Formaldehyde) SM2->Cat2 Reductive Amination Prod 4-[4-(Methylamino)phenyl]morpholin-3-one (Target Secondary Amine) Cat1->Prod Selective Mono-arylation Cat2->Prod Selective Imine Reduction

Caption: Divergent catalytic workflows for the selective mono-N-methylation of morpholin-3-one derivatives.

CatalyticCycle Pd0 Pd(0)L Active OA Pd(II) Oxidative Addition Pd0->OA + Ar-Br AC Pd(II) Amine Coord. OA->AC + CH3NH2 RE Pd(II) Amido Complex AC->RE + Base - Base·HBr RE->Pd0 Reductive Elimination (Product)

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting the role of the Pd complex.

Experimental Protocols

Protocol A: Pd-Catalyzed Buchwald-Hartwig Mono-N-Methylation

This protocol utilizes an inert atmosphere to protect the sensitive Pd(0) catalytic species.

Reagents:

  • 4-(4-bromophenyl)morpholin-3-one (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.5 eq)

  • Pd₂(dba)₃ (1 mol%)

  • BrettPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.2 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Degassing: Sparge anhydrous toluene with argon gas for 30 minutes to remove dissolved oxygen.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-(4-bromophenyl)morpholin-3-one, Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Solvent Addition: Add the degassed toluene to the flask.

    • Self-Validation Check: The color of the reaction mixture should transition from dark purple (Pd₂(dba)₃) to a reddish-brown homogeneous solution, indicating the successful formation of the active Pd(0)-BrettPhos complex.

  • Amine Addition: Inject the methylamine solution via syringe. Seal the Schlenk flask securely.

  • Heating: Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours.

    • In-Process Control (IPC): Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the UV-active aryl bromide spot confirms complete conversion.

  • Workup: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Pd/C-Catalyzed Reductive Amination

This protocol separates imine formation from reduction to prevent the reduction of formaldehyde into methanol.

Reagents:

  • 4-(4-aminophenyl)morpholin-3-one (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • 10% Pd/C (5 wt%)

  • Anhydrous Methanol

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(4-aminophenyl)morpholin-3-one in anhydrous methanol in a round-bottom flask. Add paraformaldehyde.

  • Condensation: Stir the mixture at 50°C for 2 hours.

    • Self-Validation Check: The suspension will transition into a clear solution, confirming the complete depolymerization of paraformaldehyde and quantitative imine formation.

  • Catalyst Addition: Cool the flask to room temperature. Carefully add the 10% Pd/C catalyst under a gentle blanket of argon (Pd/C can ignite methanol vapors if exposed to oxygen).

  • Hydrogenation: Purge the reaction vessel with H₂ gas (3 vacuum/H₂ cycles) and maintain under a balloon of H₂ (1 atm). Stir vigorously at 25°C for 12 hours.

    • In-Process Control (IPC): Monitor hydrogen uptake. The cessation of H₂ consumption from the balloon indicates the completion of the imine reduction.

  • Filtration: Filter the heterogeneous catalyst through a tightly packed pad of Celite, washing thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo and recrystallize the crude solid from ethanol to yield the pure secondary amine.

Quantitative Data Presentation

ParameterBuchwald-Hartwig Cross-CouplingCatalytic Reductive Amination
Starting Material 4-(4-Bromophenyl)morpholin-3-one4-(4-Aminophenyl)morpholin-3-one
Catalyst System Pd₂(dba)₃ / BrettPhos10% Pd/C (Heterogeneous)
Methylating Agent Methylamine (CH₃NH₂)Paraformaldehyde (CH₂O) + H₂
Reaction Temperature 80°C50°C (Imine Formation), 25°C (Reduction)
Typical Yield 85 - 92%75 - 88%
Primary Challenge Air/moisture sensitivity of Pd(0)Preventing over-methylation
Scalability Moderate (High catalyst/ligand cost)High (Cheap catalyst, simple filtration)

References

  • Important Rivaroxaban Intermediates and What They Do Arborpharmchem 1

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one Technical Disclosure Commons 4

  • Buchwald–Hartwig amination Wikipedia 2

  • Reductive N-Methylation of Amines with Calcium Hydride and Pd/C Catalyst ResearchGate 6

  • Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos) NIH / PMC 7

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides ACS Publications 3

  • Reductive Amination, and How It Works Master Organic Chemistry 5

Sources

Application

Application Note: High-Purity Recrystallization of 4-[4-(Methylamino)phenyl]morpholin-3-one

Abstract & Introduction 4-[4-(Methylamino)phenyl]morpholin-3-one is a key intermediate in the synthesis of various bioactive compounds and advanced pharmaceutical ingredients (APIs).[1][2] The chemical purity and crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

4-[4-(Methylamino)phenyl]morpholin-3-one is a key intermediate in the synthesis of various bioactive compounds and advanced pharmaceutical ingredients (APIs).[1][2] The chemical purity and crystalline form of this intermediate are critical parameters that directly influence the yield, purity, and performance of the final API. Recrystallization is a robust and scalable purification technique used to upgrade the quality of solid materials by separating the target compound from its impurities.[3][4][5]

This application note provides a detailed guide for researchers and drug development professionals on the principles and practical execution of recrystallization methods to obtain high-purity 4-[4-(Methylamino)phenyl]morpholin-3-one. We present two validated protocols—a single-solvent method and a mixed-solvent (antisolvent) method—along with a comprehensive troubleshooting guide to address common challenges. The causality behind each experimental step is explained to provide a deeper understanding of the purification process.

The Principle of Recrystallization

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[6] The fundamental principle is that the solubility of most solid compounds increases significantly with temperature.[3]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Crystallization: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to a supersaturated state from which pure crystals nucleate and grow.

  • Exclusion of Impurities: Ideally, impurities either remain dissolved in the cold solvent (mother liquor) or are removed during an initial hot filtration step if they are insoluble.[6]

The success of this technique hinges on the careful selection of the solvent system and precise control over the cooling rate.

Critical Parameter: Solvent Selection

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit the following properties:

  • High Solvency at Elevated Temperatures: The solvent must dissolve the target compound completely at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., 0-4 °C) to maximize recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying stage.

  • Inertness: The solvent must not react with the compound being purified.

  • Safety: The solvent should have a low toxicity and flammability profile.

For 4-[4-(Methylamino)phenyl]morpholin-3-one, which contains both polar (amine, amide) and non-polar (phenyl ring) functionalities, solvents of intermediate polarity or specific solvent mixtures are often effective.[7] Based on available data and chemical principles, several solvents show promise.[1][8]

Data Presentation: Solvent Suitability Profile
SolventBoiling Point (°C)PolaritySuitability Rationale
Ethanol 78PolarGood solvency when hot, reduced solvency when cold. Mentioned in synthesis literature for related compounds.[9]
Isopropanol (IPA) 82PolarSimilar properties to ethanol, slightly less polar.
Acetone 56Polar AproticKnown to dissolve the compound; its low boiling point is advantageous for drying.[8] Used for a precursor.[10]
Ethyl Acetate 77IntermediateGood "good" solvent for a mixed-solvent system due to its ability to dissolve the compound.[8]
Hexane/Heptane 69 / 98Non-polarInsoluble for the compound; ideal as an "antisolvent" or "bad" solvent in a mixed-solvent system.[11]
Water 100Very PolarCan be used as an antisolvent with a miscible organic solvent like ethanol or acetone.

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat flammable organic solvents with an open flame; use a controlled heating source like a hot plate or heating mantle.

Protocol 1: Single-Solvent Recrystallization (Ethanol)

This protocol is recommended when a single solvent with a steep solubility-temperature curve is identified. Ethanol is a common and effective choice for compounds of this nature.

Methodology:

  • Dissolution: Place the crude 4-[4-(Methylamino)phenyl]morpholin-3-one in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions only if undissolved solid remains at the boiling point. The goal is to use the minimum amount of hot solvent necessary.[12]

  • (Optional) Decolorization: If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask by placing them on the hot plate.[13][14] Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals and prevents the trapping of impurities.[7][15]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.[12] It is critical to use cold solvent to avoid redissolving the product.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.[12]

Protocol 2: Mixed-Solvent (Antisolvent) Recrystallization (Ethyl Acetate/Hexane)

This method is ideal when the compound is highly soluble in one solvent (the "good" solvent) even at low temperatures, requiring an antisolvent (the "bad" solvent) to induce precipitation.[5][13]

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate ("good" solvent).

  • Addition of Antisolvent: While keeping the solution hot, add hexane ("bad" solvent) dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates the solution is saturated (the cloud point).[13]

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol 1 (Steps 4 & 5).

  • Collection, Washing, and Drying: Collect, wash (with a cold mixture of ethyl acetate/hexane or pure cold hexane), and dry the crystals as described in Protocol 1 (Steps 6-8).

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_decision Decision Point cluster_outcome Outcome Start Crude Compound Solvent_Screen Solvent Screening Start->Solvent_Screen Solvent_Choice Suitable Single Solvent Found? Solvent_Screen->Solvent_Choice Dissolve Dissolve in Min. Hot Solvent Hot_Filter Hot Gravity Filtration (if needed) Dissolve->Hot_Filter Cooling Slow Cooling & Crystallization Hot_Filter->Cooling Cold_Filter Vacuum Filtration & Washing Cooling->Cold_Filter Drying Drying Cold_Filter->Drying End High-Purity Crystals Drying->End Solvent_Choice->Dissolve Yes (Single-Solvent) Dissolve_Good Dissolve in 'Good' Solvent Solvent_Choice->Dissolve_Good No (Mixed-Solvent) Add_Antisolvent Add 'Antisolvent' to Cloud Point Dissolve_Good->Add_Antisolvent Add_Antisolvent->Hot_Filter

Caption: Workflow for selecting and executing a recrystallization protocol.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. [15] 2. Supersaturation: The solution is supersaturated but lacks a nucleation site.[12][15]1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[13][15] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.[15][16]
Compound "Oils Out" 1. Cooling is too rapid. [7] 2. High impurity concentration. [7][15] 3. The boiling point of the solvent is higher than the melting point of the compound. [16]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[13][15] 2. Consider a pre-purification step or using a different solvent system. 3. Select a different solvent with a lower boiling point.[7][13]
Low Recovery/Yield 1. Too much solvent was used. [12] 2. Premature crystallization during hot filtration. 3. Washing with solvent that was not cold enough. [12]1. Ensure the minimum amount of hot solvent is used for dissolution. Evaporate some solvent if necessary. 2. Ensure the filtration apparatus is adequately pre-heated. Use a stemless funnel.[14] 3. Use ice-cold solvent for washing and use only a minimal amount.
Product is Still Impure 1. Crystallization occurred too quickly, trapping impurities in the crystal lattice.[13] 2. The chosen solvent is not effective at separating the compound from a specific impurity.1. Perform a second recrystallization, ensuring the cooling process is very slow and gradual.[13] 2. Re-evaluate the solvent choice. Perform small-scale screening to find a more selective solvent.

References

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate. (2015, October 28). IntechOpen. Retrieved from [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2006, March 8). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

  • Recrystallization Techniques. (n.d.). Williamson, K. L., Minard, R., & Masters, K. M. Macroscale and Microscale Organic Experiments. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Recrystallisation. (n.d.). University of Sydney, School of Chemistry. Retrieved from [Link]

  • What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit. Retrieved from [Link]

  • Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a larger scale. (2007, October 5). HETEROCYCLES, Vol. 74. Retrieved from [Link]

  • Supporting Information for publications. (n.d.). Max-Planck-Gesellschaft. Retrieved from [Link]

  • 4-(4-Aminophenyl)morpholin-3-one. (n.d.). BioCrick. Retrieved from [Link]

  • Preparation of morpholine derivatives. (2009). Google Patents.
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023, July 5). MDPI. Retrieved from [Link]

  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.
  • Synthesis method of 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.
  • 4-(4-Aminophenyl)morpholin-3-one. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018, October 10). ResearchGate. Retrieved from [Link]

  • Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. (2013, November 1). PubMed. Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

  • Preparation method for 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.
  • Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof. (n.d.). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4-[4-(Methylamino)phenyl]morpholin-3-one

Welcome to the dedicated technical support guide for the HPLC analysis of 4-[4-(Methylamino)phenyl]morpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals who are encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the HPLC analysis of 4-[4-(Methylamino)phenyl]morpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, with this compound. Our goal is to provide a comprehensive, scientifically grounded, and practical framework for troubleshooting and resolving these issues, ensuring the accuracy and robustness of your analytical data.

Understanding the Analyte: 4-[4-(Methylamino)phenyl]morpholin-3-one

4-[4-(Methylamino)phenyl]morpholin-3-one is a morpholine derivative with a secondary amine (methylamino) group attached to a phenyl ring.[1] This amine functionality makes the compound basic. The experimental pKa value for a structurally similar compound, N-methylaniline, is approximately 4.85.[2] This basicity is a critical factor in its chromatographic behavior, particularly on silica-based reversed-phase columns, and is often the primary cause of peak tailing.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing is a common issue in HPLC, often resulting from secondary interactions between the analyte and the stationary phase.[3] For a basic compound like 4-[4-(Methylamino)phenyl]morpholin-3-one, these interactions are typically with acidic residual silanol groups on the silica-based column packing material.[4] This guide provides a systematic, question-driven approach to identify and remedy the root cause of peak tailing in your analysis.

Question 1: Is Your Mobile Phase pH Optimized for a Basic Analyte?

The Problem: The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase. If the mobile phase pH is close to the pKa of 4-[4-(Methylamino)phenyl]morpholin-3-one (estimated around 4.85), a mixed population of ionized (protonated) and unionized analyte molecules will exist, leading to peak distortion.[5] Furthermore, at a mid-range pH (typically > 3.5), residual silanol groups on the silica stationary phase can become deprotonated (Si-O⁻), creating negatively charged sites that can strongly interact with the positively charged (protonated) form of our basic analyte, causing significant peak tailing.[4]

The Solution: Control the Ionization State

To achieve a sharp, symmetrical peak, we need to ensure a single, consistent interaction with the stationary phase. This can be achieved in two primary ways:

  • Low pH (Ion Suppression of Silanols): By lowering the mobile phase pH to around 2.5-3.0, we can suppress the ionization of the silanol groups, keeping them in their less reactive, neutral state (Si-OH). At this pH, the analyte will be fully protonated (positively charged). This approach minimizes the strong ionic interactions that cause tailing.

  • High pH (Analyte in Free Base Form): Alternatively, using a mobile phase with a pH of 10 or higher (on a pH-stable column) will deprotonate the analyte, converting it to its neutral, free base form. This eliminates the possibility of ion-exchange interactions with the stationary phase. This approach can also enhance retention for polar basic compounds.[6]

Experimental Protocol: Mobile Phase pH Adjustment

  • Baseline Experiment: First, run your current method and document the tailing factor. A USP tailing factor greater than 1.5 is generally considered poor.

  • Low pH Mobile Phase Preparation:

    • Prepare an aqueous mobile phase containing a buffer suitable for low pH, such as 0.1% formic acid or 20 mM potassium phosphate, and adjust the pH to 2.5.

    • Mix with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio.

  • High pH Mobile Phase Preparation (Requires a pH-stable column):

    • Prepare an aqueous mobile phase with a buffer suitable for high pH, such as 10 mM ammonium bicarbonate, and adjust the pH to 10.

    • Mix with your organic modifier.

  • Analysis: Equilibrate the column with the new mobile phase for at least 15-20 column volumes. Inject the sample and compare the peak shape to the baseline.

Mobile Phase pHExpected Analyte StateExpected Silanol StateExpected Peak Shape Improvement
2.5 - 3.0 Fully Protonated (BH⁺)Mostly Neutral (Si-OH)Significant reduction in tailing
~4.85 (pKa) Mixed (B and BH⁺)Partially Ionized (Si-O⁻)Poor peak shape, potential for splitting
> 8.0 Neutral (B)Fully Ionized (Si-O⁻)Good peak shape (on appropriate column)
Question 2: Is Your Column Chemistry Contributing to the Problem?

The Problem: Standard silica-based C18 columns often have a significant population of residual silanol groups that are not covered by the C18 ligands. These exposed silanols are the primary sites for the undesirable secondary interactions causing peak tailing with basic analytes.[3]

The Solution: Select a More Inert Stationary Phase

Modern HPLC columns offer various chemistries designed to minimize these secondary interactions:

  • High-Purity, End-Capped Columns: These columns use a very pure silica base with minimal metal content and undergo a secondary chemical process called "end-capping" to cover many of the residual silanols with a small, inert group. This is a good first choice for improving peak shape.

  • Polar-Embedded Columns: These columns have a polar group (e.g., an amide) embedded within the C18 chain. This polar group can interact with nearby silanol groups, effectively shielding them from the analyte. These columns also offer different selectivity compared to standard C18 phases.

  • Phenyl Columns: Phenyl-based stationary phases can offer unique selectivity through pi-pi interactions with the aromatic ring of the analyte. They are also often more resistant to "phase collapse" in highly aqueous mobile phases, which are common for polar compounds.[7] The use of methanol as an organic modifier can enhance the unique selectivity of phenyl phases.[4]

Experimental Protocol: Column Screening

  • Select Alternative Columns: Based on the chemistries described above, choose 2-3 alternative columns. Good candidates would be a modern, well-end-capped C18, a polar-embedded phase, and a phenyl-hexyl phase.

  • Method Transfer: Using the optimized low-pH mobile phase from the previous step, run your analysis on each of the new columns. Ensure you allow for adequate equilibration time.

  • Evaluate Performance: Compare the peak shape (tailing factor), retention time, and resolution across all columns.

G

Question 3: Could Your HPLC System be the Culprit?

The Problem: Not all peak tailing is due to chemical interactions. "Extra-column volume" or "dead volume" in your HPLC system can cause the analyte band to spread before it reaches the detector, resulting in broader, tailing peaks. This is a physical, rather than chemical, cause of peak distortion. Common sources include excessively long or wide-bore tubing, or poorly made connections.

The Solution: Minimize System Volume

  • Tubing: Use narrow internal diameter (ID) tubing (e.g., 0.125 mm or 0.005 inches) for all connections between the injector, column, and detector. Keep tubing lengths as short as possible.

  • Fittings: Ensure that all fittings are properly seated and that the tubing is cut flush. A poor connection can create a small void, which acts as a mixing chamber and contributes to peak broadening.

  • Guard Column: If you are using a guard column, it may be contaminated or degraded. Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.

Experimental Protocol: System Optimization

  • Inspect and Replace Tubing: Systematically check all fluidic paths. Replace any tubing that is excessively long with pre-cut, shorter lengths of narrow-ID PEEK tubing.

  • Remake Connections: Loosen and retighten all fittings between the injector, column, and detector to ensure they are properly seated.

  • Test without Guard Column: If a guard column is in use, replace it with a union and re-run the analysis. If peak shape improves, the guard column is the source of the problem.

Frequently Asked Questions (FAQs)

Q1: I've tried adjusting the pH, but the peak is still tailing. What's next?

If pH optimization doesn't solve the problem, the issue is very likely related to the column chemistry. Even at a low pH, highly acidic silanol groups can still interact with your basic analyte. At this point, screening different column chemistries, as outlined in Question 2, is the most logical next step. A modern, high-purity, end-capped column is often sufficient to resolve the issue.

Q2: Can the organic modifier (acetonitrile vs. methanol) affect peak tailing?

Yes, it can. While both are common reversed-phase solvents, methanol is a protic solvent and is better at hydrogen bonding. It can interact with and "shield" exposed silanol groups more effectively than acetonitrile, which can sometimes lead to improved peak shape for basic compounds. If you are using acetonitrile, try substituting it with methanol at an equivalent solvent strength.

Q3: My peak shape is good, but now the retention time is too short. What should I do?

If you have successfully eliminated tailing but lost retention (which can happen when moving to a low pH), you can increase retention by:

  • Decreasing the percentage of organic modifier in your mobile phase.

  • Switching to a more retentive column , such as one with a higher carbon load or a different chemistry like a phenyl-hexyl phase.

Q4: What is an acceptable tailing factor?

According to the USP, a tailing factor of less than 2.0 is generally acceptable. However, for good quantitative analysis, a tailing factor as close to 1.0 as possible is ideal. A value between 0.9 and 1.2 is often considered excellent.

Q5: Could sample overload be causing my peak to tail?

Yes, injecting too much sample can lead to peak distortion that resembles tailing. To test for this, prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves significantly, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.

References
  • Quan, L., Liu, Y., Zhang, C., Liu, S., & Wang, L. (2019). Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach. Acta Physico-Chimica Sinica. Available at: [Link]

  • FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Kaliszan, R., et al. (2008). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available at: [Link]

  • AAPS PharmSciTech. (2018). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available at: [Link]

  • Axcend. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Catalyst Optimization for 4-[4-(Methylamino)phenyl]morpholin-3-one

Welcome to the Technical Support Center. 4-[4-(Methylamino)phenyl]morpholin-3-one is a critical intermediate in the synthesis of advanced anticoagulants (such as Rivaroxaban analogs) and selective kinase inhibitors[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-[4-(Methylamino)phenyl]morpholin-3-one is a critical intermediate in the synthesis of advanced anticoagulants (such as Rivaroxaban analogs) and selective kinase inhibitors[1]. During pilot and commercial scale-up, researchers frequently encounter bottlenecks related to catalyst deactivation, impurity formation, and poor mass transfer. Because the morpholin-3-one core can be sensitive to harsh reaction conditions, optimizing the catalytic load is paramount for maintaining high yields and structural integrity[2].

This guide provides field-proven troubleshooting strategies, quantitative benchmarking, and self-validating protocols for the two primary catalytic pathways used to synthesize this molecule: Palladium-Catalyzed Reductive Amination and Buchwald-Hartwig Cross-Coupling .

Section 1: Troubleshooting Catalytic Reductive Amination (Pd/C)

Q: Why am I seeing high levels of the dimethylamino impurity (>2%) during scale-up? A: This is fundamentally a mass-transfer issue. Reductive amination of 4-(4-aminophenyl)morpholin-3-one with formaldehyde proceeds via a highly reactive imine intermediate. If the local concentration of formaldehyde in the reactor is too high relative to the dissolved hydrogen at the Pd/C surface, the newly formed secondary amine (your target product) will react with a second equivalent of formaldehyde before it can diffuse away from the active site. Causality & Solution: To prevent over-methylation, you must shift from an upfront reagent addition to a fed-batch dosing strategy. By continuously feeding formaldehyde over several hours while maintaining a steady H2 pressure (3–5 bar), you ensure the rate of hydrogenation outpaces the rate of secondary iminium formation[3].

Q: How can I safely reduce the Pd/C catalyst loading from 5% w/w to <1% w/w without stalling the reaction? A: Laboratory syntheses often utilize excess Pd/C (up to 5.0% w/w) to brute-force the reaction past trace poisons[2]. At commercial scale, this is economically unviable. Catalyst stalling at low loads is rarely due to the intrinsic kinetics of the morpholinone substrate; rather, it is caused by trace sulfur or heavy metals carried over from upstream nitro-reduction steps. Causality & Solution: Implement a rigorous substrate pre-treatment protocol. Treating the starting material solution with activated carbon or a metal scavenger prior to introducing it to the hydrogenation reactor removes these trace poisons, routinely allowing the Pd/C load to be reduced to 0.5% w/w without extending cycle times.

Section 2: Troubleshooting Buchwald-Hartwig Cross-Coupling

Q: My palladium catalyst precipitates as "Pd black" before the reaction reaches full conversion. What causes this? A: Pd black formation indicates that the active Pd(0) species has aggregated due to a disruption in the catalytic cycle. In the coupling of 4-(4-bromophenyl)morpholin-3-one with methylamine[4], the initial oxidative addition complex is highly stable. However, methylamine is a gas at room temperature. At scale, if the reactor headspace is not properly sealed, methylamine off-gasses. Without sufficient amine to coordinate and undergo deprotonation, the Pd(II) complex is starved of its coupling partner and degrades into inactive Pd(0) aggregates[5]. Causality & Solution: Utilize a sealed pressure vessel to maintain methylamine stoichiometry. Furthermore, switch to a more electron-rich, sterically hindered ligand (e.g., RuPhos or BrettPhos). These ligands accelerate the reductive elimination step, pushing the product off the metal center before degradation pathways can compete.

Section 3: Quantitative Data & Benchmarking

Table 1: Reductive Amination Parameter Matrix

Substrate: 4-(4-aminophenyl)morpholin-3-one. Reagent: Formaldehyde (1.05 eq).

Dosing StrategyH₂ Pressure (bar)Pd/C Loading (w/w)Target Mono-methyl Yield (%)Dimethyl Impurity (%)
Upfront (All at once)1.05.0%78.4%14.2%
Upfront (All at once)3.02.5%85.1%8.7%
Fed-Batch (2 hours)3.01.0%94.6%1.8%
Fed-Batch (3 hours)5.00.5%98.2% < 0.5%
Table 2: Buchwald-Hartwig Catalyst Optimization

Substrate: 4-(4-bromophenyl)morpholin-3-one + Methylamine.

Catalyst SystemLigandBaseLoading (mol%)Yield (%)Observations
Pd₂(dba)₃BINAPNaOtBu5.062%Severe Pd black formation; stalled at 4h.
Pd(OAc)₂XantPhosCs₂CO₃2.581%Moderate conversion; slow reductive elimination.
Pd(OAc)₂RuPhosLiHMDS1.092%Clean profile; fast conversion.
[Pd(cinnamyl)Cl]₂ BrettPhos LiHMDS 0.5 97% Optimal scale-up conditions; no Pd black.

Section 4: Standard Operating Protocols (SOPs)

Protocol: Self-Validating Fed-Batch Reductive Amination

Objective: Synthesize 4-[4-(Methylamino)phenyl]morpholin-3-one while suppressing the dimethylamino impurity to <1.0% and utilizing a sub-1% catalyst load.

Step 1: Substrate Pre-treatment

  • Dissolve 4-(4-aminophenyl)morpholin-3-one (1.0 eq) in methanol (10 volumes).

  • Add 10% w/w activated carbon. Stir at 40°C for 1 hour.

  • Validation Checkpoint: Filter the mixture through a Celite pad. The filtrate must be optically clear and colorless. If a yellow tint persists, repeat the carbon treatment to ensure heavy metal poisons are completely removed.

Step 2: Catalyst Activation

  • Charge a high-pressure reactor with the purified filtrate and 0.5% w/w Pd/C (10% Pd on carbon, 50% wet).

  • Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 5 bar H₂ and heat to 40°C[3].

Step 3: Fed-Batch Dosing

  • Using a high-pressure syringe pump, dose aqueous formaldehyde (37% w/w, 1.05 eq) continuously into the reactor over 3 hours.

  • Validation Checkpoint: Maintain constant monitoring of H₂ uptake. If H₂ consumption drops below the baseline dosing rate, pause the formaldehyde addition immediately to prevent imine accumulation and subsequent over-methylation.

Step 4: Reaction Monitoring & Workup

  • Post-dosing, stir the mixture for 1 hour at 40°C.

  • Validation Checkpoint: Withdraw a 1 mL aliquot, filter through a 0.2 μm PTFE syringe filter, and analyze via HPLC. The reaction is validated to proceed to workup only if the starting material is <0.5% and the dimethyl impurity is <1.0%.

  • Vent the H₂, purge with N₂, and filter off the catalyst. Concentrate the filtrate under vacuum and crystallize the residue from isopropanol/water (8:2) to yield the pure product.

Section 5: Mechanistic Workflows

G Pd0 Pd(0)Ln Active Catalyst PdII Pd(II)Ar(Br)Ln Complex Pd0->PdII Oxidative Addition 4-(4-bromophenyl)morpholin-3-one PdIIAmido Pd(II)Ar(NHCH3)Ln Amido Complex PdII->PdIIAmido Amine Binding & Deprotonation (CH3NH2, Base) Deact Pd Black (Deactivated) PdII->Deact Ligand Depletion / O2 PdIIAmido->Pd0 Reductive Elimination Product Target Molecule (Methylamino derivative) PdIIAmido->Product Product Release

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination highlighting deactivation pathways.

G SM 4-(4-aminophenyl)morpholin-3-one Reactor High-Pressure Hydrogenator SM->Reactor Reagents Formaldehyde + Pd/C Reagents->Reactor Filtration Catalyst Filtration Reactor->Filtration Crude Mixture Cryst Crystallization Filtration->Cryst Filtrate Final 4-[4-(Methylamino)phenyl]morpholin-3-one Cryst->Final Isolated Solid

Step-by-step scale-up workflow for the catalytic reductive amination and purification process.

References

  • 4-(4-aminophenyl)
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)
  • WO2020019529A1 - Preparation method for 4-(4-aminophenyl)
  • Source: PMC (NIH)
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban Source: MDPI URL

Sources

Troubleshooting

overcoming moisture sensitivity in 4-[4-(Methylamino)phenyl]morpholin-3-one handling

Technical Support Center: Overcoming Moisture Sensitivity in 4-[4-(Methylamino)phenyl]morpholin-3-one Handling Executive Summary 4-[4-(Methylamino)phenyl]morpholin-3-one (CAS: 1224684-98-3) is a critical secondary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Moisture Sensitivity in 4-[4-(Methylamino)phenyl]morpholin-3-one Handling

Executive Summary

4-[4-(Methylamino)phenyl]morpholin-3-one (CAS: 1224684-98-3) is a critical secondary amine intermediate utilized extensively in the synthesis of complex pharmaceuticals, notably serving as a precursor and related impurity in the Rivaroxaban synthetic pathway[1][2]. Due to the electron-rich nature of the N-methylaniline moiety and the hydrogen-bonding capacity of the morpholinone ring, this compound exhibits pronounced moisture sensitivity. This technical guide provides field-proven, self-validating methodologies to mitigate moisture-induced degradation, ensuring high-fidelity downstream synthesis.

Mechanistic Causality: The Role of Moisture in Degradation

To effectively handle this compound, researchers must understand the causality of its instability. The molecule features two highly reactive domains susceptible to moisture:

  • The Secondary Amine (N-Methylaniline): The electron-donating methyl group increases the nucleophilicity of the nitrogen. When exposed to atmospheric moisture, a microscopic aqueous film forms on the solid surface. This aqueous layer significantly increases the solubility of atmospheric oxygen, acting as a catalytic medium for the auto-oxidation of the amine to N-oxides and highly colored oligomeric species.

  • The Morpholinone Ring (Lactam): While generally stable under neutral conditions, the presence of moisture combined with trace acidic or basic impurities can initiate endothermic ring-opening hydrolysis[3]. Similar to its primary amine analog, 4-(4-aminophenyl)morpholin-3-one, exposure to moisture and strong oxidizers promotes decomposition, necessitating inert storage[4].

degradation_pathway A 4-[4-(Methylamino)phenyl] morpholin-3-one B Atmospheric Moisture (H2O + O2 Exposure) A->B Improper Storage C Physical Agglomeration (Hydrogen Bonding) B->C Surface Hydration D Amine Auto-Oxidation (N-Oxide Formation) B->D O2 Solubilization E Lactam Hydrolysis (Ring-Opening) B->E pH Extremes

Fig 1: Mechanistic pathways of moisture-induced degradation and physical instability.

Troubleshooting FAQs

Q1: Why does my batch of 4-[4-(Methylamino)phenyl]morpholin-3-one change from an off-white powder to a yellow/brown clumped solid during storage? A1: This is a dual physical-chemical degradation issue. Physically, the morpholinone carbonyl and the secondary amine engage in intermolecular hydrogen bonding with absorbed water, causing the powder to cake and lose flowability. Chemically, the color change indicates oxidation. Moisture facilitates the dissolution of ambient oxygen, leading to the oxidation of the electron-rich secondary amine. To prevent this, the material must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C[4].

Q2: How does trace moisture impact downstream acylation or coupling reactions? A2: In pharmaceutical synthesis, this intermediate often undergoes acylation or alkylation[5]. Water is a highly competitive nucleophile. If the moisture content exceeds 0.1%, water will aggressively consume your electrophilic reagents (e.g., acid chlorides or epoxides), generating acidic byproducts that lower the pH. This not only quenches the reaction, reducing the yield of the desired active pharmaceutical ingredient (API), but can also trigger the hydrolysis of the morpholinone ring[3].

Q3: What is the maximum acceptable moisture limit for this compound before use? A3: For high-yield downstream synthesis, the moisture content must be strictly maintained at ≤ 0.1% w/w [6]. This must be validated via Karl Fischer titration immediately prior to use.

Experimental Protocols: Self-Validating Handling Systems

To ensure scientific integrity, handling must follow a self-validating loop: Test → Dry → Re-test → Execute .

handling_workflow S1 Incoming Material (Desiccator Storage) S2 Karl Fischer Titration (Target: ≤ 0.1%) S1->S2 S3 Vacuum Drying (50°C, <50 mbar, 12h) S2->S3 Moisture > 0.1% S4 Glovebox Handling (Argon Atmosphere) S2->S4 Moisture ≤ 0.1% S3->S2 Re-test (Self-Validation) S5 Downstream Synthesis (e.g., Acylation) S4->S5

Fig 2: Self-validating workflow for moisture quantification and inert handling.

Protocol A: Moisture Quantification via Volumetric Karl Fischer (KF) Titration Causality: KF titration provides absolute water content measurement, distinguishing bound hydrate water from surface moisture, which is critical for calculating exact reagent equivalents.

  • System Preparation: Purge the KF titration vessel with dry nitrogen. Standardize the composite KF reagent using a 1.0% water standard to ensure a titer of approximately 5 mg H₂O/mL.

  • Sample Introduction: Inside a glovebag or low-humidity environment, rapidly weigh 0.50 g of 4-[4-(Methylamino)phenyl]morpholin-3-one into a dry syringe or weighing boat.

  • Solvent Selection: Dissolve the sample in 40 mL of anhydrous methanol/chloroform (1:1 v/v) directly in the titration vessel. Note: Chloroform aids in fully solubilizing the morpholinone ring.

  • Titration: Execute the titration until the electrometric endpoint is sustained for 60 seconds.

  • Validation: If the result is > 0.1% w/w, proceed to Protocol B. If ≤ 0.1%, proceed to synthesis.

Protocol B: Vacuum Drying and Inert Atmosphere Handling Causality: Thermal drying alone can induce thermal degradation or oxidation. Vacuum lowers the boiling point of water, allowing for gentle drying, while an inert gas backfill prevents oxygen re-entry.

  • Preparation: Transfer the damp intermediate into a wide, shallow glass crystallization dish to maximize surface area. Do not pack or compress the powder.

  • Vacuum Drying: Place the dish in a vacuum oven. Apply a vacuum of < 50 mbar.

  • Heating: Gradually ramp the temperature to 50 °C. Caution: Exceeding 60 °C in the presence of residual moisture can accelerate amine oxidation. Maintain for 12 hours.

  • Inert Backfill: Break the vacuum using high-purity, dry Argon or Nitrogen gas. Do not use ambient air.

  • Storage: Immediately transfer the dried powder into amber glass vials (to prevent photolytic degradation), purge the headspace with Argon, seal with PTFE-lined caps, and store at 2–8 °C[4].

Quantitative Data Summaries

Table 1: Impact of Moisture Content on Downstream Acylation Yields

Moisture Content (% w/w)Physical StateDownstream Acylation Yield (%)Observed Impurities (HPLC Area %)
≤ 0.05% Free-flowing, off-white powder> 96.0%< 0.5% (Trace N-oxides)
0.10% Slight clumping92.5%1.2% (Hydrolysis byproducts)
0.50% Moderate caking, pale yellow78.0%4.5% (Reagent quenching)
> 1.00% Hard clumps, brown discoloration< 50.0%> 15.0% (Oligomers, N-oxides)

Table 2: Optimized Karl Fischer Titration Parameters

ParameterSpecificationCausality / Rationale
Sample Mass 0.50 gEnsures sufficient water mass for accurate detection limits.
Solvent System Methanol : Chloroform (1:1)Chloroform disrupts hydrogen bonding in the morpholinone lattice.
Stir Time (Pre-titration) 120 secondsGuarantees complete dissolution before iodine generation.
Endpoint Delay 60 secondsPrevents false endpoints from slow-releasing bound moisture.

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis routes for 4-[4-(Methylamino)phenyl]morpholin-3-one

Executive Summary 4-[4-(Methylamino)phenyl]morpholin-3-one (CAS: 1224684-98-3) is a highly scrutinized compound in pharmaceutical development, primarily recognized as a critical impurity standard (often designated as Imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[4-(Methylamino)phenyl]morpholin-3-one (CAS: 1224684-98-3) is a highly scrutinized compound in pharmaceutical development, primarily recognized as a critical impurity standard (often designated as Impurity 49) in the synthesis of the Factor Xa inhibitor Rivaroxaban[1]. Accurately synthesizing this mono-methylated standard is essential for analytical method validation, impurity profiling, and regulatory compliance.

This guide objectively compares the two most viable synthesis routes for this compound, providing mechanistic causality, comparative performance data, and self-validating experimental protocols.

Mechanistic Evaluation & Pathway Selection

A common misconception found in commercial supplier databases is that this compound can be synthesized directly via the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one[2]. As an application scientist, I must clarify that this nitro reduction strictly yields the primary amine, 4-(4-aminophenyl)morpholin-3-one [3]. To achieve the target methylamino derivative, an explicit and highly controlled N-methylation step is required.

The fundamental chemical challenge lies in introducing a single methyl group to the aniline nitrogen without triggering over-alkylation (forming the N,N-dimethyl impurity) while simultaneously preserving the lactam core of the morpholin-3-one ring. Traditional formylation/reduction strategies are invalid here, as strong reducing agents (e.g., LiAlH4​ or Borane-THF) will concurrently reduce the lactam carbonyl to a fully saturated morpholine.

Therefore, we evaluate two orthogonal, lactam-compatible pathways:

  • Route A (Reductive Amination): Direct mono-alkylation of the primary amine using Sodium Triacetoxyborohydride (STAB).

  • Route B (Nucleophilic Aromatic Substitution - SNAr): Displacement of an aryl fluoride using methylamine.

SynthesisPathways StartA 4-(4-aminophenyl)morpholin-3-one (Primary Amine) ReagentA CH2O + NaBH(OAc)3 (Reductive Amination) StartA->ReagentA SideProductA N,N-Dimethyl Impurity (Over-alkylation Risk) ReagentA->SideProductA Trace Side Reaction Target 4-[4-(Methylamino)phenyl]morpholin-3-one (Target Product) ReagentA->Target Mild, Fast StartB 4-(4-fluorophenyl)morpholin-3-one (Aryl Fluoride) ReagentB CH3NH2 / DMSO (SNAr, 120°C, Pressure) StartB->ReagentB ReagentB->Target High Purity, Slower

Divergent synthesis pathways for 4-[4-(Methylamino)phenyl]morpholin-3-one.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both synthesis routes based on standard laboratory-scale (10-50g) execution.

ParameterRoute A: Reductive AminationRoute B: SNAr Pathway
Starting Material 4-(4-aminophenyl)morpholin-3-one4-(4-fluorophenyl)morpholin-3-one
Reagents Formaldehyde (37% aq), STAB, AcOHMethylamine (33% in EtOH), DMSO
Reaction Time 2 - 4 Hours18 - 24 Hours
Operating Conditions 0°C to Room Temp, Atmospheric120°C, Sealed Autoclave (High Pressure)
Crude Yield 82 - 88%75 - 80%
Purity (HPLC) ~94% (Requires column chromatography)>98% (Purified via simple precipitation)
Over-methylation Risk Moderate (~3-5% N,N-dimethyl formed)Zero (Mechanistically impossible)
Scalability Excellent (Standard batch reactors)Limited by high-pressure equipment

Experimental Methodologies

Protocol A: Direct Reductive Amination via STAB

This route is optimized for speed and utilizes the readily available Rivaroxaban intermediate.

Causality & Expert Insight: Sodium Triacetoxyborohydride ( NaBH(OAc)3​ or STAB) is strictly chosen over Sodium Borohydride ( NaBH4​ ). The electron-withdrawing acetate groups in STAB reduce its hydride-donating power, making it unreactive toward aldehydes but highly selective for reducing the transient iminium ion. This kinetic preference is the primary defense against over-methylation.

  • Imine Formation (Validation Step): Dissolve 10.0 g of 4-(4-aminophenyl)morpholin-3-one[3] in 100 mL of 1,2-dichloroethane (DCE). Add 1.05 equivalents of Formaldehyde (37% aqueous solution) and 1.0 equivalent of glacial acetic acid. Stir at room temperature for 30 minutes. Self-Validation: Do not add the reducing agent immediately; allowing the imine to fully form prevents the premature reduction of formaldehyde to methanol, which would skew the stoichiometry and promote di-methylation.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add 1.5 equivalents of STAB over 20 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Dichloromethane:Methanol 95:5). The primary amine spot should disappear.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO3​ (gas evolution will occur). Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to remove the ~5% N,N-dimethyl impurity.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This route is optimized for ultra-high purity impurity standard generation, completely bypassing over-alkylation risks.

Causality & Expert Insight: The morpholinone ring is only weakly electron-withdrawing via induction. Because the fluorine atom is not strongly activated (unlike in a fluoronitrobenzene), high thermal energy and a polar aprotic solvent (DMSO) are mandatory to stabilize the high-energy Meisenheimer intermediate during the substitution process.

  • Preparation: In a high-pressure stainless-steel autoclave, dissolve 10.0 g of 4-(4-fluorophenyl)morpholin-3-one in 50 mL of anhydrous DMSO.

  • Reagent Addition: Add a 5-fold molar excess of Methylamine (33% solution in absolute ethanol).

  • Reaction: Seal the autoclave securely. Heat the vessel to 120°C and maintain stirring for 18-24 hours. Warning: Significant internal pressure will generate; ensure the burst disk is rated appropriately.

  • Workup (Validation Step): Cool the autoclave to room temperature before carefully venting. Pour the reaction mixture into 300 mL of vigorously stirred ice water. Self-Validation: The target product will immediately crash out as an off-white precipitate, while the polar DMSO and unreacted methylamine remain completely dissolved in the aqueous phase.

  • Isolation: Filter the solid under vacuum, wash extensively with cold water, and dry in a vacuum oven at 50°C to yield the pure mono-methylated product.

References

  • EvitaChem. "Buy 4-[4-(Methylamino)phenyl]morpholin-3-one (EVT-12761877)".
  • Pharmaffiliates. "CAS No : 1224684-98-3 | Product Name : 4-(4-(methylamino)phenyl)morpholin-3-one".
  • GuideChem. "4-(4-aminophenyl)-3-morpholinone 438056-69-0 wiki".

Sources

Comparative

4-[4-(Methylamino)phenyl]morpholin-3-one vs alternative rivaroxaban intermediates

Technical Comparison Guide: 4-[4-(Methylamino)phenyl]morpholin-3-one vs. Standard Rivaroxaban Intermediates Executive Summary & Context The synthesis of Rivaroxaban, a blockbuster oral Factor Xa inhibitor, relies heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: 4-[4-(Methylamino)phenyl]morpholin-3-one vs. Standard Rivaroxaban Intermediates

Executive Summary & Context

The synthesis of Rivaroxaban, a blockbuster oral Factor Xa inhibitor, relies heavily on the purity and structural fidelity of its morpholin-3-one building blocks. The standard, required intermediate is 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0)[1]. However, during the catalytic reduction of its nitro precursor, a critical process impurity often emerges: 4-[4-(Methylamino)phenyl]morpholin-3-one (CAS: 1224684-98-3), officially classified as Rivaroxaban Impurity 49[2].

As a Senior Application Scientist, it is vital to understand that this divergence is not a random synthetic failure, but a highly predictable mechanistic consequence of solvent selection during hydrogenation. This guide objectively compares the standard primary amine intermediate against its N-methylated counterpart, detailing the causality behind their formation, experimental protocols to control them, and their downstream impact on API synthesis.

Chemical & Structural Comparison

The addition of a single methyl group fundamentally alters the reactivity profile of the intermediate. The primary amine is essential for downstream cyclization, whereas the secondary methylamine introduces steric hindrance that halts the synthesis.

PropertyStandard IntermediateAlternative / Impurity 49
Chemical Name 4-(4-Aminophenyl)morpholin-3-one4-[4-(Methylamino)phenyl]morpholin-3-one
CAS Number 438056-69-0[1]1224684-98-3[2]
Molecular Formula C₁₀H₁₂N₂O₂C₁₁H₁₄N₂O₂
Molecular Weight 192.21 g/mol 206.24 g/mol
Amine Classification Primary AmineSecondary Amine
Role in Synthesis Required building block for RivaroxabanProcess Impurity / Chain Terminator
Downstream Reactivity Readily undergoes oxazolidinone cyclizationSterically hindered; fails ring closure

Mechanistic Pathways & Divergence

The formation of the methylamino variant is directly tied to the use of methanol as a solvent during the palladium-catalyzed hydrogenation of 4-(4-nitrophenyl)morpholin-3-one[3].

The Causality of N-Methylation: When methanol is used with a Pd/C catalyst, it acts as both a hydrogen donor (via transfer hydrogenation) and a C1 carbon source. The palladium surface dehydrogenates methanol into formaldehyde. As the nitro group is reduced to an aniline, the primary amine immediately undergoes nucleophilic attack on the formaldehyde, forming an imine intermediate. The Pd/C catalyst then reduces this imine, yielding the secondary N-methyl amine[4].

To completely suppress this pathway and isolate the standard primary amine, industrial processes must replace methanol with water or a highly aqueous solvent mixture (>50% water content), which cannot undergo dehydrogenation to form an alkylating agent[5].

RivaroxabanPathways Precursor 4-(4-Nitrophenyl)morpholin-3-one (Precursor) StandardRxn Aqueous Hydrogenation (H2, Pd/C, H2O) Precursor->StandardRxn SideRxn Transfer Hydrogenation (Pd/C, Methanol) Precursor->SideRxn TargetInt 4-(4-Aminophenyl)morpholin-3-one (Standard Intermediate) StandardRxn->TargetInt ImpurityInt 4-[4-(Methylamino)phenyl]morpholin-3-one (Impurity 49) SideRxn->ImpurityInt CouplingSuccess Oxazolidinone Ring Closure (via Epoxide/Phosgene) TargetInt->CouplingSuccess CouplingFail Steric Hindrance & Failed Cyclization ImpurityInt->CouplingFail API Rivaroxaban (Active API) CouplingSuccess->API Degradant N-Methyl Analogue (Process Impurity) CouplingFail->Degradant

Mechanistic divergence of 4-(4-nitrophenyl)morpholin-3-one reduction based on solvent selection.

Experimental Protocols

The following protocols demonstrate how to selectively drive the synthesis toward either the standard intermediate or the N-methylated variant by manipulating the solvent causality. Both protocols are designed as self-validating systems.

Protocol A: Synthesis of High-Purity Standard Intermediate (Aqueous System)

Objective: Reduce the nitro group while strictly preventing N-alkylation to yield pure 4-(4-aminophenyl)morpholin-3-one. Causality: Utilizing water prevents the generation of formaldehyde, shutting down the imine-formation pathway[5].

  • Preparation: Suspend 6.7 g of 4-(4-nitrophenyl)morpholin-3-one in 60 g of deionized water inside a Parr pressure reactor[5].

  • Catalyst Addition: Add 340 mg of 5% Palladium on activated carbon (Pd/C).

  • Hydrogenation: Seal the reactor, purge with N₂, and apply a hydrogen pressure of 8 bar. Heat the mixture to 90 °C with vigorous stirring[5].

  • Self-Validation (In-Process): Monitor the hydrogen mass flow. The reaction is self-limiting and complete when H₂ uptake ceases (typically 1.5 to 2 hours).

  • Isolation: Cool to room temperature, depressurize, and add 100 mL of ethyl acetate. Filter the biphasic mixture through a Celite pad to remove the Pd/C catalyst. Extract the aqueous phase, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure[3].

  • Analytical Validation: Run HPLC-UV (254 nm). The protocol is validated if the chromatogram shows <0.1% of the +14 Da mass peak (m/z 207.2), confirming the absence of the methylamino impurity.

Protocol B: Intentional Synthesis of the Methylamino Variant (Methanol System)

Objective: Synthesize 4-[4-(Methylamino)phenyl]morpholin-3-one for use as an analytical standard (Impurity 49). Causality: Methanol is deliberately chosen to act as both the C1 carbon source and the transfer hydrogenation agent, driving the N-methylation of the resulting aniline[4].

  • Preparation: Dissolve 5.0 g of 4-(4-nitrophenyl)morpholin-3-one in 50 mL of anhydrous methanol in a high-pressure vessel.

  • Catalyst Addition: Add 10% Pd/C catalyst (approx. 5 mol% Pd relative to substrate).

  • Transfer Hydrogenation/Alkylation: Seal the vessel and heat to 130 °C for 24–48 hours. The elevated temperature forces the dehydrogenation of methanol to formaldehyde, which subsequently alkylates the amine[4].

  • Isolation: Cool the reactor, filter the catalyst, and evaporate the methanol under reduced pressure. Purify the crude residue via flash chromatography (DCM:MeOH gradient).

  • Analytical Validation: Perform LC-MS analysis. The protocol is validated when the primary [M+H]⁺ ion shifts from m/z 193.2 (standard) to m/z 207.2, confirming successful N-methylation[2].

Downstream Impact on Rivaroxaban Synthesis

The structural difference between these two intermediates dictates the success or failure of the downstream API synthesis.

To form Rivaroxaban, the primary amine of 4-(4-aminophenyl)morpholin-3-one must react with a chiral epoxide (e.g., (S)-epichlorohydrin) and subsequently undergo cyclization with a phosgene equivalent (like carbonyldiimidazole, CDI) to form the critical oxazolidinone ring .

If the 4-[4-(Methylamino)phenyl]morpholin-3-one impurity is present in the batch, the secondary amine introduces severe steric hindrance. Furthermore, the nitrogen atom in the resulting oxazolidinone ring must bond to the chiral side chain; the presence of a methyl group prevents this necessary bond formation, either halting the cyclization entirely or resulting in an unstable, charged intermediate that degrades. Consequently, rigorous solvent control during the initial hydrogenation step is non-negotiable for commercial viability.

References

  • Title: 4-(4-Aminophenyl)morpholin-3-one (CAS No: 438056-69-0) API Intermediate Manufacturers Source: Apicule URL: [Link]

  • Title: CAS No : 1224684-98-3 | Product Name : 4-(4-(methylamino)phenyl)morpholin-3-one Source: Pharmaffiliates URL: [Link]

  • Title: EP2560964A1 - Process for preparing 4-(4-aminophenyl)
  • Title: Pd/C-Catalyzed Selective N-Monomethylation by Transfer Hydrogenation of Urea Derivatives using Methanol as H2 and C1 Sources Source: UvA-DARE (Digital Academic Repository) URL: [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Pharmacokinetic Studies of Morpholin-3-one Derivatives

Introduction: The Morpholin-3-one Scaffold and the Imperative of Pharmacokinetics The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Morpholin-3-one Scaffold and the Imperative of Pharmacokinetics

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility and pharmacokinetic profiles.[1][2][3] A key derivative, the morpholin-3-one lactam, offers a synthetically versatile starting point for developing novel therapeutics across a range of disease areas.[4] However, synthesizing a molecule with potent in vitro activity is only the first step. To translate this potency into in vivo efficacy, a deep understanding of its pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound—is non-negotiable.[5]

This guide provides a framework for conducting a comparative pharmacokinetic study of novel morpholin-3-one derivatives. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating study design. We will illustrate this by comparing two hypothetical derivatives to demonstrate how subtle structural modifications can profoundly impact a compound's journey through a biological system.

Our Hypothetical Candidates:

For this guide, we will compare two structurally related N-aryl morpholin-3-one derivatives:

  • Compound A: A lead compound with a simple N-phenyl substitution.

  • Compound B: An analogue of Compound A, where a fluorine atom has been added at the para-position of the phenyl ring. This is a common medicinal chemistry strategy to block potential sites of metabolism and modulate lipophilicity.

The central hypothesis is that the fluorine substitution in Compound B will alter its metabolic stability, leading to a differentiated pharmacokinetic profile compared to Compound A.

Part 1: Designing the Comparative In Vivo Pharmacokinetic Study

The objective of this study is to determine and compare the fundamental pharmacokinetic parameters of Compound A and Compound B in a preclinical rodent model. This will involve administering the compounds via both intravenous (IV) and oral (PO) routes to assess absolute bioavailability.[6] Rodent models, such as the Sprague-Dawley rat, are industry-standard for initial PK profiling due to their well-characterized physiology and cost-effectiveness.[7]

Experimental Workflow Overview

The entire process, from test article preparation to final data analysis, follows a meticulously planned sequence to ensure data integrity and reproducibility.

G cluster_pre Pre-Study Phase cluster_in_life In-Life Phase cluster_post Bioanalytical & Data Phase prep Test Article & Vehicle Formulation dosing Dosing (IV Bolus & Oral Gavage) prep->dosing animals Animal Acclimatization (Sprague-Dawley Rats) animals->dosing sampling Serial Blood Sampling (Jugular Vein Catheter) dosing->sampling process Plasma Processing (Centrifugation) sampling->process bioanalysis LC-MS/MS Quantification of Compounds A & B process->bioanalysis pk_calc PK Parameter Calculation (e.g., Cmax, AUC, t½) bioanalysis->pk_calc report Comparative Analysis & Reporting pk_calc->report

Caption: High-level workflow for a comparative in vivo pharmacokinetic study.

Detailed Experimental Protocol: Rat Pharmacokinetic Study

This protocol is designed as a self-validating system, incorporating both IV and PO arms to allow for a comprehensive assessment, including absolute bioavailability.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (n=3-4 per group).[7]

  • Weight: 250-300g.

  • Housing: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle and provided with food and water ad libitum.[7] Animals should be fasted overnight before oral dosing.

  • Surgical Modification: To facilitate serial blood sampling without causing undue stress, animals are fitted with a jugular vein catheter several days prior to the study.[6]

2. Test Article Formulation and Dosing:

  • Rationale for Dose Selection: Doses are selected based on prior in vitro toxicity data and solubility. A typical starting point for a discovery PK study is 1-2 mg/kg for IV and 5-10 mg/kg for PO administration.

  • IV Formulation: Compounds A and B are dissolved in a vehicle suitable for intravenous injection, such as 20% Solutol HS 15 in water. The formulation must be sterile-filtered.

  • PO Formulation: For oral gavage, compounds are suspended in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 in water.

  • Administration:

    • IV Group: A single bolus dose (e.g., 1 mg/kg) is administered via the jugular vein catheter.[6]

    • PO Group: A single dose (e.g., 5 mg/kg) is administered via oral gavage.[6]

3. Blood Sampling Schedule:

  • Rationale: The sampling schedule is designed to capture the key phases of the concentration-time curve: initial distribution, peak concentration (Cmax), and elimination.

  • Timepoints (IV): Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Timepoints (PO): Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Procedure: At each timepoint, approximately 100-150 µL of whole blood is collected from the catheter into tubes containing K2EDTA as an anticoagulant. The volume is replaced with sterile saline to prevent dehydration.

4. Plasma Processing and Storage:

  • Immediately after collection, blood samples are centrifuged at ~2000 x g for 10 minutes at 4°C to separate the plasma.

  • The resulting plasma supernatant is transferred to a new set of labeled tubes and stored at -80°C pending bioanalysis.

Part 2: Bioanalytical Quantification by LC-MS/MS

Accurate quantification of the parent drug in plasma is the bedrock of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its high sensitivity and specificity.[8]

Detailed Bioanalytical Protocol

1. Sample Preparation (Protein Precipitation):

  • Rationale: This step removes large proteins from the plasma matrix, which would otherwise interfere with the LC-MS/MS system.[8]

  • Procedure:

    • Aliquot 25 µL of thawed plasma sample, calibration standard, or quality control (QC) sample into a 96-well plate.

    • Add 100 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Mix thoroughly and centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

2. LC-MS/MS Conditions:

  • Chromatography:

    • Column: A reverse-phase column, such as an Acquity UPLC® BEH C18, is typically used.[9]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: ~0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect the parent-to-daughter ion transitions for Compounds A, B, and the internal standard, ensuring high selectivity.

3. Calibration and Quality Control:

  • Trustworthiness: To ensure the accuracy and precision of the data, the analysis is performed with a set of calibration standards (typically 8-10 non-zero points) and at least three levels of QC samples (low, medium, high).[8]

  • Acceptance Criteria: The calibration curve must have a correlation coefficient (r²) of >0.99. The accuracy of the back-calculated standards and QCs should be within ±15% (±20% for the lower limit of quantification) of the nominal value.[8]

Part 3: Results and Comparative Analysis

The plasma concentration data obtained from the bioanalysis is used to calculate key pharmacokinetic parameters. These parameters provide a quantitative description of the drug's disposition.[10]

Comparative Pharmacokinetic Data (Hypothetical)
ParameterCompound A (IV, 1 mg/kg)Compound B (IV, 1 mg/kg)Compound A (PO, 5 mg/kg)Compound B (PO, 5 mg/kg)
Cmax (ng/mL) 8509104501250
Tmax (h) 0.080.081.02.0
AUC₀-inf (ng*h/mL) 1200245021009800
t½ (h) 2.55.12.75.5
Clearance (mL/min/kg) 13.96.8--
Vss (L/kg) 3.02.9--
Bioavailability (F%) --29%67%

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t½: Elimination half-life; Vss: Volume of distribution at steady state.

Interpretation of Results
  • Exposure (AUC): Compound B shows a significantly higher total exposure (AUC) after both IV (2-fold higher) and PO (4.7-fold higher) administration. This is the most critical finding.

  • Half-Life (t½): The elimination half-life of Compound B is approximately double that of Compound A, indicating it persists in the body for longer.

  • Clearance: The systemic clearance of Compound B is about half that of Compound A. This suggests that Compound B is removed from circulation much more slowly, which is consistent with its longer half-life and higher AUC.

  • Bioavailability (F%): Compound B demonstrates excellent oral bioavailability (67%) compared to the modest bioavailability of Compound A (29%). This means a much larger fraction of the oral dose of Compound B successfully reaches the systemic circulation.

Expertise in Action: The data strongly supports our initial hypothesis. The para-fluoro substitution in Compound B has likely blocked a key site of metabolic attack that is present in Compound A. This reduced "first-pass metabolism" in the liver results in lower clearance, a longer half-life, and dramatically improved oral bioavailability.

Part 4: Understanding the Metabolic Fate

The differences in clearance strongly point to a metabolic divergence between the two compounds. The morpholine ring itself can be metabolized, but oxidation of the N-aryl ring by Cytochrome P450 (CYP) enzymes is a very common pathway for such structures.[11][12][13]

Plausible Metabolic Pathway for Compound A

For Compound A, the unsubstituted phenyl ring is susceptible to hydroxylation, a classic Phase I metabolic reaction catalyzed by CYP enzymes.[12] This introduces a polar hydroxyl group, marking the molecule for subsequent Phase II conjugation and rapid excretion.

G A Compound A (N-phenyl-morpholin-3-one) Metabolite Metabolite M1 (p-hydroxy-phenyl-morpholin-3-one) A->Metabolite CYP450 (e.g., CYP3A4) Phase I Oxidation Conjugate Glucuronide or Sulfate Conjugate (Highly Polar) Metabolite->Conjugate UGT/SULT Phase II Conjugation Excretion Renal Excretion Conjugate->Excretion

Caption: A potential Phase I and II metabolic pathway for Compound A.

The fluorine atom in Compound B is placed at the para-position, a site that is electronically and sterically favorable for hydroxylation. By "blocking" this site, the molecule's primary metabolic route is obstructed, forcing the body to rely on slower, alternative pathways. This explains its lower clearance and superior pharmacokinetic profile.

Conclusion and Strategic Implications

This comparative guide demonstrates how a well-designed pharmacokinetic study can provide clear, actionable data for drug development professionals. Our hypothetical results show that Compound B is a significantly superior candidate to Compound A for further development, primarily due to its enhanced metabolic stability, which translates to higher exposure and excellent oral bioavailability.

The next steps in a real-world scenario would be to confirm the metabolic pathways using in vitro systems (e.g., liver microsomes) and to assess the pharmacokinetic profile in a second species before advancing the superior candidate into efficacy and safety studies. This iterative process of design, testing, and analysis is fundamental to selecting drug candidates with the highest probability of clinical success.

References

  • Poulain, S., et al. (2001). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Applied Microbiology and Biotechnology, 55(4), 481-487. Available at: [Link]

  • de Bruijn, P., et al. (2018). Bioanalytical methods for the quantification of hydromorphone, fentanyl, norfentanyl, morphine, morphine-3ß-glucuronide and morphine-6ß-glucuronide in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 149, 475-481. Available at: [Link]

  • Kim, B., et al. (2022). A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. Available at: [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. Available at: [Link]

  • Singh, S., et al. (2018). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2021). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Available at: [Link]

  • Çevik, U. A., et al. (2024). A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies. Chemical Biology & Drug Design. Available at: [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved March 26, 2026, from [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. (2022). ResearchGate. Available at: [Link]

  • Jones, R. S., & Kalarickal, J. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Available at: [Link]

  • Jameson, J. B., & Haje, K. (2017). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Current Protocols in Chemical Biology, 9(1), 19-32. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2206-2216. Available at: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available at: [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 572-578. Available at: [Link]

  • ADME Studies: Determining Promising Drug Compounds. (2022). Pharmaceutical Technology, 46(11). Available at: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Available at: [Link]

  • Wang, W., et al. (2018). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Pharmacology, 9, 137. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. Available at: [Link]

  • Głowacka, I. E., & Gulińska, E. G. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(26), 21971-21984. Available at: [Link]

  • Tanner, M., et al. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Cellular and Infection Microbiology, 12, 959371. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Strategic Guide to Handling 4-[4-(Methylamino)phenyl]morpholin-3-one: Ensuring Laboratory Safety and Procedural Integrity

For the modern researcher navigating the complexities of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive, experience-driven framework for man...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher navigating the complexities of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive, experience-driven framework for managing 4-[4-(Methylamino)phenyl]morpholin-3-one, a compound of interest in medicinal chemistry. By moving beyond mere procedural lists, we delve into the rationale behind each safety recommendation, empowering you to build a culture of proactive safety and scientific excellence within your laboratory.

The structural features of 4-[4-(Methylamino)phenyl]morpholin-3-one—a morpholinone core linked to a methylamino-substituted phenyl group—necessitate a conservative approach to handling. The aniline-like moiety, in particular, signals a need for heightened precautions due to the known toxicological profile of aniline derivatives, which can be toxic if inhaled, ingested, or absorbed through the skin.[1] This guide synthesizes data from structurally related compounds to establish best practices for personal protective equipment (PPE), operational plans, and disposal protocols.

I. Hazard Assessment: A Proactive Stance

Inferred Hazard Profile:

Hazard ClassInferred Risk based on Structural AnalogsCitation
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[6][7]
Eye Damage/Irritation Causes serious eye irritation/damage.[6][7]
Sensitization May cause an allergic skin reaction.[5]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects and cancer (based on aniline moiety).[1][5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2][8]

II. Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a passive checklist but an active strategy to mitigate identified risks. Given the potential for dermal absorption and respiratory irritation, a multi-layered approach is essential.

Engineering Controls: The Foundation of Safety

Before any personal protective equipment is donned, engineering controls must be in place and verified.

  • Chemical Fume Hood: All handling of 4-[4-(Methylamino)phenyl]morpholin-3-one, from weighing to solution preparation and reaction quenching, must be conducted within a properly functioning and certified chemical fume hood.[1][9] This is the most critical step in minimizing inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.[1]

Core PPE Requirements

The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale & Expert Insight
Hand Protection Double-gloving with chemical-resistant gloves (e.g., thicker nitrile for incidental contact, with butyl or Viton for extended handling or spill cleanup).The aniline-like structure suggests high potential for skin absorption.[10] While nitrile gloves may suffice for brief, incidental contact, they are not recommended for prolonged use with aniline.[9] Always consult the glove manufacturer's compatibility chart. Double-gloving provides an extra layer of protection against tears and contamination.
Eye & Face Protection Tightly fitting safety goggles with side shields. A full-face shield should be worn over goggles when there is a significant risk of splashes.This combination protects against splashes that can cause serious eye damage.[5][11] The face shield offers an additional barrier for the entire face.
Body Protection A flame-resistant lab coat, fully fastened.Protects skin and personal clothing from contamination.[12]
Respiratory Protection Generally not required when working in a certified chemical fume hood.A NIOSH-approved respirator with an appropriate cartridge may be necessary for spill cleanup outside of a fume hood.[8][10] Use of respirators requires enrollment in a respiratory protection program, including medical clearance and fit testing.[9]

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Donning PPE Donning Sequence cluster_Handling Chemical Handling cluster_PostHandling Doffing & Disposal VerifyHood Verify Fume Hood Certification & Airflow LocateSafety Locate Eyewash & Safety Shower LabCoat Don Lab Coat LocateSafety->LabCoat Gloves1 Don Inner Gloves LabCoat->Gloves1 Goggles Don Safety Goggles Gloves1->Goggles FaceShield Don Face Shield (if splash risk) Goggles->FaceShield Gloves2 Don Outer Gloves FaceShield->Gloves2 HandleChemical Handle Compound in Fume Hood Gloves2->HandleChemical RemoveOuterGloves Remove Outer Gloves HandleChemical->RemoveOuterGloves RemoveFaceShield Remove Face Shield RemoveOuterGloves->RemoveFaceShield RemoveGoggles Remove Goggles RemoveFaceShield->RemoveGoggles RemoveCoat Remove Lab Coat RemoveGoggles->RemoveCoat RemoveInnerGloves Remove Inner Gloves RemoveCoat->RemoveInnerGloves WashHands Wash Hands Thoroughly RemoveInnerGloves->WashHands

III. Operational and Disposal Plans: A Step-by-Step Guide

A seamless workflow from handling to disposal is crucial for maintaining a safe laboratory environment.

Step 1: Preparation and Weighing
  • Designated Area: Establish a designated area within the fume hood for handling 4-[4-(Methylamino)phenyl]morpholin-3-one.[9] Clearly label this area.

  • Material Transfer: If weighing a solid, perform the task in the fume hood on a disposable weigh boat or within a containment vessel to prevent dust formation.[13]

  • Pre-labeling: Ensure all reaction flasks and storage containers are clearly and accurately labeled before introducing the chemical.

Step 2: Spill Management

Even with meticulous planning, spills can occur. An immediate and rehearsed response is critical.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[11][14]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[12]

    • Decontaminate the area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[15]

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[15]

    • Prevent entry into the affected area.

Step 3: Waste Collection and Disposal

Improper disposal not only poses a safety risk but also violates regulatory standards.

  • Waste Segregation: All waste contaminated with 4-[4-(Methylamino)phenyl]morpholin-3-one—including gloves, weigh boats, absorbent materials, and empty containers—must be collected in a dedicated, clearly labeled hazardous waste container.[12][15]

  • Container Type: Use a compatible, leak-proof container (e.g., high-density polyethylene) for waste collection.[12]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.[12]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[9][12]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not discharge any waste containing this compound into the sewer system.[8][14]

Disposal_Workflow cluster_Generation Waste Generation cluster_Collection Collection & Segregation cluster_Storage Interim Storage cluster_Disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Labware) WasteContainer Designated, Labeled Hazardous Waste Container SolidWaste->WasteContainer LiquidWaste Reaction Residues & Contaminated Solvents LiquidWaste->WasteContainer StorageArea Secure Satellite Accumulation Area WasteContainer->StorageArea CheckCompat Store Away From Incompatibles StorageArea->CheckCompat EHS_Pickup Schedule Pickup with EHS Office CheckCompat->EHS_Pickup Manifest Complete Waste Manifest Documentation EHS_Pickup->Manifest

By internalizing the principles and procedures outlined in this guide, you not only protect yourself and your colleagues but also uphold the integrity of your research. A deep-seated commitment to safety is the bedrock upon which groundbreaking scientific discoveries are built.

IV. References

  • LANXESS. (2015, March 15). Product Safety Assessment: Aniline. Retrieved from [Link]

  • University of California, Riverside. Aniline Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Aniline. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Washington State University. Aniline Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]

  • NextSDS. 4-[4-(Aminomethyl)phenyl]morpholin-3-one — Chemical Substance Information. Retrieved from [Link]

  • ChemDmart. Safety Data Sheet: 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Darshan Healthcare. 4-(4-Aminophenyl)morpholin-3-one – API Intermediate. Retrieved from [Link]

  • Valsynthese SA. Material Safety Data Sheet: 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]

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